2-amino-2-(2,4-dichlorophenyl)acetic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2,4-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUSXKBQYIPZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378231 | |
| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299169-13-4 | |
| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility & Purification of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid
This guide details the physicochemical behavior, solubility characteristics, and purification protocols for 2-amino-2-(2,4-dichlorophenyl)acetic acid .
Important Disambiguation:
-
Target Compound: this compound (also known as 2,4-dichlorophenylglycine). This is an unnatural amino acid intermediate.
-
NOT: (2,4-Dichlorophenoxy)acetic acid (2,4-D), which is a common herbicide.
-
NOT: 2-amino-3-(2,4-dichlorophenyl)propionic acid (2,4-dichlorophenylalanine).
Part 1: Physicochemical Profile & Solubility Mechanism
Molecular Identity
-
IUPAC Name: this compound[1]
-
Common Name: 2,4-Dichlorophenylglycine
-
CAS Number: 299169-13-4 (Racemic)
-
Molecular Formula: C₈H₇Cl₂NO₂
-
Molecular Weight: 220.05 g/mol
-
Structure: An
-amino acid with a phenyl ring substituted at the 2 and 4 positions with chlorine atoms.[1]
The Zwitterionic Barrier
Like all amino acids, 2,4-dichlorophenylglycine exists primarily as a zwitterion (dipolar ion) in the solid state and in neutral aqueous solution. The ammonium group (
-
Lattice Energy: The high lattice energy significantly reduces solubility in non-polar organic solvents.
-
Lipophilicity: The 2,4-dichloro substitution increases the lipophilicity compared to unsubstituted phenylglycine, making it slightly more soluble in polar organic solvents (like methanol) but less soluble in water than simple glycine.
Solubility Profile by Solvent Class[2]
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Explanation |
| Water (Neutral) | Water | Low | High crystal lattice energy opposes hydration of the hydrophobic dichlorophenyl ring. |
| Acidic Aqueous | 1M HCl, 1M H₂SO₄ | High | Protonation of |
| Basic Aqueous | 1M NaOH, NH₄OH | High | Deprotonation of |
| Lower Alcohols | Methanol, Ethanol | Moderate | Can solvate both the polar ionic termini and the lipophilic aromatic ring. Solubility increases significantly with temperature. |
| Polar Aprotic | DMSO, DMF | High | High dielectric constant disrupts electrostatic interactions; good solvent for zwitterions. |
| Non-Polar | Hexane, Toluene, DCM | Negligible | Cannot overcome the strong electrostatic forces of the zwitterionic crystal lattice. |
Part 2: Thermodynamic Modeling & Experimental Determination
Since specific solubility tables for this niche intermediate are rarely published in open engineering literature, researchers must often determine these values empirically. The following protocols ensure accurate generation of solubility data.
Thermodynamic Modeling (Apelblat Equation)
To predict solubility (
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[2]
- : Empirical constants derived from regression of experimental data.
-
Application: This model accounts for the non-ideal behavior of amino acids in polar solvents.
Protocol: Gravimetric Solubility Determination
Objective: Measure exact solubility in organic solvents (e.g., Methanol, Ethanol).
-
Preparation: Add excess 2,4-dichlorophenylglycine solid to 50 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24 hours. Ensure solid phase remains present (saturated solution).
-
Sampling: Stop stirring and allow solids to settle for 1 hour.
-
Filtration: Withdraw 5 mL of supernatant using a syringe filter (0.22 µm PTFE, pre-heated to source temperature to prevent crashing out).
-
Drying: Weigh a clean, dry evaporating dish (
). Add the filtrate and weigh ( ). Evaporate solvent in a vacuum oven at 60°C until constant weight ( ). -
Calculation:
Part 3: Purification & Recrystallization Strategies
The most critical application of solubility data is purification. The "pH Swing" and "Antisolvent" methods are most effective for this compound.
Workflow Visualization
Caption: Figure 1.[3] Isoelectric precipitation workflow for the purification of 2,4-dichlorophenylglycine.
Protocol: Isoelectric Precipitation (pH Swing)
This is the industry-standard method for purifying phenylglycine derivatives.
-
Dissolution: Suspend crude this compound in water (10 mL/g). Slowly add 2M HCl until the solution becomes clear (pH < 2). The compound dissolves as the hydrochloride salt.[4]
-
Filtration: Filter the acidic solution to remove insoluble byproducts (e.g., unreacted aldehydes or inorganic salts).
-
Crystallization: While stirring, slowly add 2M NH₄OH (or NaOH) dropwise.
-
Target pH: Monitor pH continuously. A thick white precipitate will form as the pH approaches the Isoelectric Point (pI) , typically between pH 5.5 and 6.5 for this class of molecule.
-
Aging: Stir the slurry for 1 hour at 5–10°C to maximize yield.
-
Isolation: Filter the solid, wash with cold water (to remove NaCl/NH₄Cl) and then cold methanol (to displace water and aid drying).
Protocol: Reactive Crystallization (Strecker Workup)
If synthesizing via the Strecker reaction (Aldehyde + KCN + NH₄Cl), the final step involves hydrolysis of the aminonitrile.
-
Hydrolysis: Reflux the intermediate aminonitrile in 6M HCl for 4–6 hours.
-
Cooling: Cool the reaction mixture to room temperature.
-
Neutralization: Adjust pH to ~6 using 50% NaOH solution.
-
Solvent Polishing: If the product is colored, redissolve in minimum hot ethanol, treat with activated carbon, filter hot, and allow to cool slowly.
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 28, 2026, from [Link]
-
Accela ChemBio. (2023). Product Data: this compound (CAS 299169-13-4).[1] Retrieved January 28, 2026, from [Link]
-
Li, Z., et al. (2025). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents. ResearchGate. Retrieved January 28, 2026, from [Link]
Sources
- 1. SY044849,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
thermodynamic properties of 2-amino-2-(2,4-dichlorophenyl)acetic acid
An In-Depth Technical Guide to the Thermodynamic Characterization of 2-amino-2-(2,4-dichlorophenyl)acetic acid
Preamble: Charting the Thermodynamic Landscape of a Novel API
To the researchers, scientists, and drug development professionals who advance the frontier of pharmaceutical science, this guide addresses the thermodynamic properties of the novel compound this compound. A critical review of existing literature reveals a notable absence of experimentally determined thermodynamic data for this specific molecule. This reality, however, presents an opportunity. Rather than a simple repository of known values, this document is structured as a comprehensive methodological framework. It serves as a detailed roadmap for the full thermodynamic characterization of a new active pharmaceutical ingredient (API) like this compound, using best practices and field-proven insights.
We will proceed by defining the critical thermodynamic parameters essential for drug development, detailing the gold-standard experimental protocols for their determination, and explaining the scientific rationale behind each procedural step. For illustrative purposes, we will reference data from the structurally related and well-characterized compound, 2,4-dichlorophenoxyacetic acid (2,4-D), to provide context for the expected data formats and their significance.
The Cornerstone of Preformulation: Why Thermodynamic Properties Matter
The thermodynamic profile of an API is the foundation upon which successful drug development is built. These intrinsic properties govern the compound's physical and chemical behavior, directly impacting its stability, solubility, bioavailability, and ultimately, its therapeutic efficacy. A thorough understanding of these characteristics is not merely academic; it is a crucial element of risk mitigation in the costly and complex journey from laboratory discovery to clinical application. For this compound, a molecule with potential therapeutic applications, establishing this baseline is the first and most critical step.
Key parameters of interest include:
-
Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus): These parameters are indicators of the purity and the strength of the crystal lattice. A sharp melting point suggests high purity, while the enthalpy of fusion provides insight into the energy required to break the crystal structure, which correlates with solubility.
-
Solubility (S): As a primary determinant of bioavailability for orally administered drugs, solubility dictates the rate and extent to which an API can dissolve in physiological fluids to be absorbed into the bloodstream.
-
Dissociation Constant (pKa): This value indicates the extent of ionization of the molecule at different pH values. Since solubility and membrane permeability are pH-dependent, the pKa is critical for predicting absorption in the gastrointestinal tract.
-
Heat Capacity (C_p): The heat capacity of both the solid and supercooled liquid states is vital for modeling solubility and understanding the physical stability of amorphous forms.[1]
-
Octanol-Water Partition Coefficient (LogP): This parameter measures the lipophilicity of a compound, which is a key factor in its ability to cross biological membranes.
Experimental Characterization: Protocols and Rationale
This section details the step-by-step methodologies for determining the essential .
Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is the principal technique for determining the thermal properties of APIs. It measures the difference in heat flow between the sample and a reference as a function of temperature. The choice of heating rate is a critical parameter: a rate that is too fast can lead to thermal lag and a broadening of the melting peak, while a rate that is too slow may not be sensitive enough for detecting subtle transitions. A rate of 10 K/min is often a good starting point for crystalline organic molecules.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Experimental Run:
-
Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.
-
Equilibrate the system at a temperature at least 25°C below the expected melting point.
-
Ramp the temperature at a constant rate (e.g., 10 K/min) through the melting transition to a temperature at least 25°C above the melt.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis:
-
The melting point (T_m) is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.
-
Trustworthiness: The protocol's integrity is ensured by the initial calibration with a known standard (indium). The use of a hermetically sealed pan prevents mass loss due to sublimation, which would invalidate the enthalpy measurement. Repeating the measurement on multiple samples from the same batch validates the reproducibility of the results.
Illustrative Data for a Related Compound
The following table presents thermal properties for the related compound, 2,4-dichlorophenoxyacetic acid, to exemplify how the data for this compound would be presented.
| Property | Value | Source |
| Melting Point | 138 °C[2], 140.5 °C[3], 136-140 °C[4] | Multiple Sources |
| Boiling Point | 160 °C at 4 mm Hg[2][3] | NCBI, Wikipedia |
| Latent Heat of Fusion | 5.6 kcal/mol | PubChem[5] |
| Heat of Combustion | -7700 BTU/lb | PubChem[5] |
Thermodynamic Solubility via the Saturation Shake-Flask Method
Expertise & Experience: The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its directness and reliability.[6] The key to an accurate measurement is ensuring that true equilibrium is reached and that the separation of the solid and liquid phases is complete without introducing artifacts. The choice of buffer is critical; physiologically relevant buffers (pH 1.2, 4.5, and 6.8) should be used to simulate the conditions of the stomach and intestines.
Protocol:
-
System Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).
-
Sample Addition: Add an excess amount of solid this compound to each buffer solution in sealed vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Agitate the vials in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours). A preliminary kinetics study should be performed to determine the time required to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for sedimentation of the excess solid.[6]
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. The first few drops should be discarded to saturate any potential binding sites on the filter.
-
Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Trustworthiness: This protocol is self-validating by design. Taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration no longer changes confirms that equilibrium has been achieved. Analyzing the solid material remaining at the end of the experiment by a method like X-ray powder diffraction (XRPD) can confirm that no phase transformation has occurred during the experiment.
Illustrative Solubility Data for a Related Compound
The following table presents solubility data for 2,4-dichlorophenoxyacetic acid.
| Solvent System | Solubility | Source |
| Water at 20°C, pH 7 | 24,300 mg/L | AERU[7] |
| Water | 900 mg/L | Wikipedia[3] |
| Ethanol, DMSO, Dimethylformamide | Approx. 30 mg/mL | Cayman Chemical[8] |
| 1:1 Ethanol:PBS (pH 7.2) | Approx. 0.5 mg/mL | Cayman Chemical[8] |
Visualization of Experimental Workflows
To further clarify the logical flow of the experimental procedures, the following diagrams are provided.
Caption: Workflow for Determining Melting Point and Enthalpy of Fusion via DSC.
Caption: Workflow for Shake-Flask Solubility Measurement.
Conclusion and Forward Path
While direct experimental data for this compound is not yet publicly available, this guide provides a robust and scientifically rigorous framework for its complete thermodynamic characterization. By following these detailed protocols, researchers can generate the high-quality, reproducible data necessary to support every stage of the drug development process, from initial preformulation and lead optimization to final dosage form design. The principles and methodologies outlined herein are fundamental to building a comprehensive understanding of any new chemical entity and are essential for navigating the path to a successful therapeutic product.
References
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D), Table 4-3, Physical and Chemical Properties of 2,4-D.
- Cayman Chemical. (2023). Product Information: 2,4-Dichlorophenoxy Acetic Acid.
- ChemicalBook. (n.d.). 2,4-Dichlorophenoxyacetic acid Properties.
- Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). 2,4-D (Ref: L 208).
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid.
- International Agency for Research on Cancer. (2015). 2,4-DICHLOROPHENOXYACETIC ACID. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113.
- CAMEO Chemicals. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID.
- Fako, E., & Zguri, E. (2020). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. PMC, PubMed Central.
- Svoboda, P., et al. (2013). Heat capacities of selected active pharmaceutical ingredients.
- Glomme, A., & März, J. (2005). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. European Journal of Pharmaceutics and Biopharmaceutics, 59(3), 433-439.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dichlorophenoxyacetic acid | 94-75-7 [chemicalbook.com]
- 5. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species [academia.edu]
- 7. 2,4-D (Ref: L 208) [sitem.herts.ac.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to the In Silico Modeling of 2-amino-2-(2,4-dichlorophenyl)acetic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The exploration of novel chemical entities is the cornerstone of modern drug discovery. 2-amino-2-(2,4-dichlorophenyl)acetic acid, a non-standard amino acid derivative, represents a molecule with untapped therapeutic potential. In the absence of extensive empirical data, in silico modeling provides a robust, cost-effective, and rapid framework to characterize its potential bioactivity, identify putative biological targets, and predict its pharmacokinetic profile. This guide presents a comprehensive, field-proven workflow for the computational evaluation of this molecule, moving from initial structure preparation to advanced simulations and ADMET profiling. The methodologies described herein are designed to be self-validating, providing a logical and scientifically rigorous pathway for assessing the viability of this compound as a drug candidate.
Introduction to the Molecule and Strategic Overview
This compound is a derivative of glycine where one of the alpha-hydrogens is replaced by a 2,4-dichlorophenyl group. Its structure, featuring an aromatic ring, a chiral center, an amino group, and a carboxylic acid group, suggests a high potential for specific interactions with biological macromolecules. The dichlorination pattern on the phenyl ring is a common feature in many bioactive compounds, often enhancing binding affinity through halogen bonding and hydrophobic interactions.
Given that this molecule is not extensively characterized in the literature, our in silico approach is one of prospective discovery. The objective is not merely to execute a series of computational steps but to build a compelling, data-driven hypothesis of its mechanism of action and drug-like properties.
The overall workflow is designed as an iterative and integrated process, where the results from one stage inform the choices and refinements of the next.
Caption: High-level workflow for the in silico evaluation of a novel compound.
Foundational Analysis: Ligand Preparation and Target Identification
The quality of any in silico study is critically dependent on the accuracy of the input structures and the validity of the biological hypothesis. This initial phase ensures a robust foundation for all subsequent modeling.
Ligand Preparation: The Causality of a Correct 3D Structure
A 2D chemical structure is insufficient for computational analysis. We must generate a low-energy, three-dimensional conformation that accurately represents the molecule's geometry and charge distribution. An incorrect starting structure will invalidate all subsequent interaction models.
Protocol 1: Ligand Preparation
-
2D to 3D Conversion:
-
Action: Obtain the SMILES string for this compound (C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N) and convert it to a 3D structure using software like Open Babel or ChemDraw.
-
Rationale: This step generates an initial 3D coordinate set. The resulting structure is likely in a high-energy state and requires optimization.
-
-
Protonation State Determination:
-
Action: Determine the likely protonation state of the amino and carboxylic acid groups at physiological pH (7.4). Tools like MarvinSketch or PlayMolecule's ProteinPrepare can be used for pKa prediction.
-
Rationale: The charge state is critical for electrostatic interactions with a target protein. At pH 7.4, the amino group will likely be protonated (-NH3+) and the carboxylic acid will be deprotonated (-COO-), forming a zwitterion. This is a crucial detail for accurate binding simulation.
-
-
Energy Minimization:
-
Action: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or GAFF). This can be done in software like Avogadro, Spartan, or via scripting with RDKit.
-
Rationale: This process optimizes the bond lengths, angles, and dihedrals to find a stable, low-energy conformation. This is the most probable conformation of the molecule in isolation and serves as the starting point for docking.
-
-
File Format Conversion:
-
Action: Save the optimized structure in a format suitable for docking software, such as .mol2 or .pdbqt.[1]
-
Rationale: Different software packages have specific input requirements that include atomic coordinates, partial charges, and torsional freedom information.
-
Target Identification: Where Could This Molecule Act?
Without a known target, we must employ computational strategies to generate a testable hypothesis. This process, often called "target fishing" or "reverse docking," uses the ligand's structure to predict potential protein partners.[2][3]
Strategy 1: Ligand-Based Similarity Search
-
Methodology: Use the ligand's structure as a query to search databases of known bioactive molecules (e.g., ChEMBL, PubChem). The search can be based on 2D similarity (Tanimoto coefficient) or 3D shape and pharmacophore similarity.
-
Causality: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. If our query molecule is similar to a compound with a known target, that target becomes a high-priority candidate for our molecule.
Strategy 2: Pharmacophore-Based Screening
-
Methodology: Abstract the key chemical features of our molecule (e.g., hydrogen bond donor, hydrogen bond acceptor, aromatic ring, negative/positive ionizable) into a 3D pharmacophore model. This model is then used to screen databases of protein structures to find binding sites that complement these features.[4][5]
-
Causality: This approach focuses on the features essential for molecular recognition, rather than the entire chemical scaffold. It can identify potential targets even if they bind to ligands that are structurally dissimilar but share the same key interaction features.
Strategy 3: Reverse Docking
-
Methodology: Dock the prepared ligand structure against a large library of protein binding sites (e.g., the PDB). The targets are then ranked based on the predicted binding affinity.
-
Causality: This brute-force approach systematically tests the ligand against numerous potential targets to identify the most favorable interactions. While computationally intensive, it is unbiased and can reveal unexpected targets.[3]
For this guide, let's hypothesize that our target fishing efforts point towards Cyclooxygenase-2 (COX-2) , a well-known enzyme in the inflammation pathway. This is a plausible hypothesis as many non-steroidal anti-inflammatory drugs (NSAIDs) possess an acidic moiety and an aromatic ring.
Interaction Modeling: Simulating the Molecular Handshake
With a prepared ligand and a putative target, we can now model their interaction in atomic detail. This phase aims to predict the binding mode, estimate the binding affinity, and assess the stability of the complex.
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] The primary goals are to predict the binding conformation (the "pose") and the strength of the binding (the "affinity").
Caption: Detailed workflow for a typical molecular docking experiment.
Protocol 2: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Action: Download the crystal structure of COX-2 from the Protein Data Bank (PDB ID: 5IKR). Using software like UCSF Chimera or PyMOL, remove water molecules, co-factors, and any co-crystallized ligand. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the prepared receptor as a .pdbqt file.[6]
-
Rationale: A "clean" receptor structure is essential. Water molecules can interfere with docking, and correct protonation and charge assignment are vital for the scoring function to accurately calculate electrostatic interactions.
-
-
Grid Box Definition:
-
Action: Define a 3D grid box that encompasses the active site of the COX-2 enzyme. The center of the box should be the geometric center of the known binding site, and its dimensions should be large enough to allow the ligand to rotate and translate freely.
-
Rationale: The docking algorithm will only search for binding poses within this defined space. A well-defined grid box focuses the computational effort on the relevant area, increasing efficiency and accuracy.
-
-
Running the Docking Simulation:
-
Action: Use a command-line interface to run AutoDock Vina, specifying the prepared receptor, the prepared ligand, and the grid box parameters.[6]
-
Rationale: Vina uses a Lamarckian Genetic Algorithm to explore different ligand conformations and orientations within the binding site.[8] It iterates through generations of poses, selecting for those with the best (lowest) binding energy scores.
-
-
Results Analysis:
-
Action: Vina will output a series of binding poses ranked by their predicted binding affinity in kcal/mol. Visualize the top-ranked pose in complex with the receptor. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) using PyMOL or LigPlot+.
-
Rationale: The binding affinity provides a quantitative estimate of how tightly the ligand binds. The interaction analysis provides the qualitative, mechanistic explanation for this affinity, revealing the specific atomic contacts that stabilize the complex.
-
Table 1: Hypothetical Docking Results Summary
| Metric | Value | Interpretation |
| Binding Affinity | -9.2 kcal/mol | A strong predicted binding affinity, suggesting a stable interaction. |
| Key Interactions | Hydrogen bond | The carboxylic acid group forms a hydrogen bond with Arg120. |
| Halogen bond | The chlorine at position 4 of the phenyl ring forms a halogen bond with the backbone carbonyl of Ser353. | |
| Hydrophobic | The dichlorophenyl ring occupies a hydrophobic pocket formed by Val523, Ala527, and Leu352. | |
| RMSD from top pose | 0.8 Å (for top 3 poses) | Low RMSD suggests a well-defined and converged binding mode. |
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of the binding event, a biological system is dynamic. MD simulation offers a way to observe the behavior of the protein-ligand complex over time, providing insights into the stability of the docked pose and the flexibility of the system.[9]
Protocol 3: MD Simulation of the Protein-Ligand Complex
-
System Preparation:
-
Action: Take the top-ranked docked pose as the starting structure. Using a program like GROMACS, place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
Rationale: This step creates a more realistic physiological environment, simulating the aqueous conditions of a cell.
-
-
Energy Minimization:
-
Action: Perform energy minimization on the entire solvated system.
-
Rationale: This removes any steric clashes or unfavorable geometries that may have been introduced during the solvation process.
-
-
Equilibration:
-
Action: Perform two stages of equilibration. First, a short simulation at constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the fixed protein-ligand complex. Second, a longer simulation at constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density.
-
Rationale: Equilibration ensures that the system is stable at the desired temperature and pressure before the production simulation begins, preventing artifacts.
-
-
Production MD Run:
-
Action: Run the main simulation for a significant period (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.
-
Rationale: This is the data-gathering phase. 100 ns is a common timescale to observe significant conformational changes and assess the stability of the ligand's binding mode.
-
-
Trajectory Analysis:
-
Action: Analyze the resulting trajectory. Key metrics include:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein backbone over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.
-
-
Rationale: A stable RMSD for the ligand indicates that it remains bound in its initial pose. Fluctuations in RMSD might suggest instability or a shift to a different binding mode. Persistent interactions throughout the simulation provide strong evidence for their importance in binding.
-
Druggability Profile: Predicting Pharmacokinetic Properties
A potent molecule is useless if it cannot reach its target in the body or if it is toxic. This final phase uses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[10][11][12]
4.1. In Silico ADMET Prediction
Numerous machine learning and rule-based models exist to predict these properties. These models are trained on large datasets of experimental results.[11][13]
Protocol 4: ADMET Profiling
-
Model Selection:
-
Action: Utilize a suite of validated ADMET prediction tools. Web-based servers like SwissADME and pkCSM, or commercial software like ADMET Predictor®, are common choices.[14]
-
Rationale: Using multiple tools provides a consensus prediction and helps mitigate the biases of any single model.
-
-
Property Calculation:
-
Action: Input the SMILES string of the molecule into the selected tools to calculate a range of properties.
-
Rationale: This generates a comprehensive profile covering key aspects of pharmacokinetics and potential toxicity.
-
Table 2: Hypothetical ADMET Prediction Summary
| Property Category | Parameter | Predicted Value | Interpretation & Causality |
| Physicochemical | Molecular Weight | 234.08 g/mol | Compliant with Lipinski's Rule of Five (<500). Good for oral bioavailability. |
| LogP | 2.15 | Optimal lipophilicity for membrane permeability. | |
| pKa (acidic/basic) | 2.5 / 8.5 | Zwitterionic nature may impact solubility and transport. | |
| Absorption | Human Intestinal Absorption | High (92%) | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | Suggests good potential for passive diffusion across the intestinal wall.[11] | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | No | The polar groups (NH3+, COO-) likely prevent passive diffusion into the CNS, reducing potential for central side effects. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions with other drugs metabolized by this enzyme. A point for future optimization. |
| Excretion | Total Clearance | 0.45 L/hr/kg | Suggests a moderate rate of elimination from the body. |
| Toxicity | hERG Inhibition | No | Low risk of cardiotoxicity. |
| AMES Mutagenicity | No | Unlikely to be mutagenic. |
Conclusion and Future Directions
This in-depth in silico guide provides a comprehensive framework for the initial assessment of this compound. The hypothetical results presented here construct a compelling narrative: a novel compound with strong, stable binding to COX-2, and a generally favorable ADMET profile, with a potential flag for CYP2C9 inhibition.
The power of this workflow lies in its ability to generate testable hypotheses before a single physical compound is synthesized. Every step is designed to build upon the last, creating a self-validating system that increases confidence in the final predictions. The next logical steps would be to synthesize the compound and validate these computational predictions through in vitro assays, such as a COX-2 inhibition assay and CYP450 inhibition panels. The in silico model can then be refined with this experimental data, creating a feedback loop that accelerates the journey from a novel molecule to a potential therapeutic agent.
References
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Available at: [Link]
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ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
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Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
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Pinzi, L., & Rastelli, G. (2019). Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. Accounts of chemical research, 52(10), 2888–2896. Available at: [Link]
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Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Available at: [Link]
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Bolivar, S. (2018). Molecular Docking - An easy protocol. ResearchGate. Available at: [Link]
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Hassan, M., et al. (2024). Drug Discovery Tools and In Silico Techniques: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Sadegh, S., et al. (2016). In silico Methods for Identification of Potential Therapeutic Targets. Current drug targets, 17(11), 1279–1286. Available at: [Link]
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Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. Available at: [Link]
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TeachOpenCADD. (2021). Ligand-based pharmacophores. TeachOpenCADD Documentation. Available at: [Link]
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Ferreira, L. L. G., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. Pharmaceutics, 16(2), 273. Available at: [Link]
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Lee, S., et al. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling, 63(7), 2097–2107. Available at: [Link]
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Sci-made-easy. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]
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Sanket Bapat. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available at: [Link]
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Pritam Panda. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
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Simulations Plus. (2023). ADMET Predictor®. Available at: [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. Available at: [Link]
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An In-depth Technical Guide to 2-Amino-2-(2,4-dichlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery and development is increasingly reliant on the exploration of novel chemical entities that can serve as versatile building blocks for complex molecular architectures. Among these, non-proteinogenic amino acids have garnered significant attention due to their potential to impart unique conformational constraints and biological activities to peptide and non-peptide-based therapeutics. This guide provides a comprehensive technical overview of 2-amino-2-(2,4-dichlorophenyl)acetic acid, a synthetic amino acid with potential applications in medicinal chemistry and pharmaceutical development. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a synthesized understanding of the causality behind synthetic choices and the potential for this molecule in research and development.
Molecular Overview and Physicochemical Properties
This compound (CAS No: 299169-13-4) is a non-natural alpha-amino acid characterized by a dichlorinated phenyl ring attached to the alpha-carbon. This substitution pattern is anticipated to significantly influence its chemical reactivity, conformational preferences, and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |
| Molecular Weight | 220.05 g/mol | [1] |
| CAS Number | 299169-13-4 | [1] |
| Predicted Boiling Point | 354.9 ± 42.0 °C | |
| Predicted Density | 1.515 ± 0.06 g/cm³ | |
| Predicted pKa | 1.56 ± 0.10 |
The presence of two chlorine atoms on the phenyl ring, particularly at the 2 and 4 positions, introduces significant electronic and steric effects. These substitutions can influence the acidity of the carboxylic acid, the basicity of the amino group, and the overall lipophilicity of the molecule, which are critical parameters in drug design.
Synthesis Methodologies: A Strategic Approach
The synthesis of this compound can be approached through established methods for alpha-amino acid synthesis. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.
The Strecker Synthesis: A Classic Convergent Approach
The Strecker synthesis is a robust and time-tested method for the preparation of α-amino acids from aldehydes. This one-pot reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Workflow Diagram: Strecker Synthesis
Caption: Strecker synthesis of the target amino acid.
Step-by-Step Protocol (Conceptual):
-
Imine Formation: 2,4-Dichlorobenzaldehyde is reacted with ammonia to form the corresponding imine. This step is often performed in situ.
-
Cyanide Addition: A cyanide source, such as potassium cyanide, is added to the reaction mixture. The cyanide ion attacks the electrophilic carbon of the imine, forming an α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic conditions to yield the carboxylic acid functionality, affording the final product, this compound. This step is crucial and often requires forcing conditions.
Causality of Experimental Choices: The Strecker synthesis is advantageous due to its convergent nature, bringing together three simple starting materials. The choice of 2,4-dichlorobenzaldehyde directly installs the desired substituted phenyl ring. The use of a cyanide salt is a practical choice for introducing the carboxylate precursor.
The Bucherer-Bergs Reaction: A Hydantoin-Based Strategy
An alternative and often preferred method for the synthesis of α-amino acids is through the Bucherer-Bergs reaction, which proceeds via a hydantoin intermediate. This method is particularly useful as it often provides cleaner reactions and more readily purifiable intermediates.
Workflow Diagram: Bucherer-Bergs and Hydrolysis
Caption: Synthesis via the Bucherer-Bergs reaction.
Step-by-Step Protocol (Conceptual):
-
Hydantoin Formation: 2,4-Dichlorobenzaldehyde is reacted with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., aqueous ethanol). This reaction proceeds through a series of equilibria to form the stable 5-(2,4-dichlorophenyl)hydantoin intermediate.
-
Hydrolysis of the Hydantoin: The isolated hydantoin is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification. This opens the hydantoin ring to yield the desired α-amino acid.
Self-Validating System: The formation of the crystalline hydantoin intermediate provides a convenient purification point. The purity of the hydantoin can be readily assessed by standard analytical techniques (e.g., melting point, NMR), ensuring that the subsequent hydrolysis step begins with high-quality material, thus increasing the likelihood of a clean final product. A likely precursor for the synthesis of the target compound is 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione.
Potential Biological Activity and Applications in Drug Development
While direct biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs suggest several areas of potential interest for drug development professionals.
As a Chiral Building Block in Pharmaceutical Synthesis
Non-natural amino acids are invaluable tools in medicinal chemistry for the synthesis of peptidomimetics and other small molecule drugs. The incorporation of this compound into a peptide sequence can:
-
Introduce Conformational Constraints: The bulky dichlorophenyl group can restrict the rotational freedom of the peptide backbone, locking it into a specific bioactive conformation.
-
Enhance Metabolic Stability: The non-natural side chain can confer resistance to enzymatic degradation by proteases.
-
Modulate Receptor Binding: The electronic and steric properties of the dichlorophenyl ring can be exploited to fine-tune binding interactions with biological targets.
Exploration as a Bioactive Molecule
The structurally related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), is a well-known herbicide that functions as a synthetic auxin. While the addition of an amino group at the alpha-position will drastically alter the molecule's properties, it is plausible that this compound could exhibit its own unique biological activities. For instance, α-amino acid derivatives are known to interact with a wide range of biological targets, including enzymes and receptors.
The related compound, 2,4-Dichlorophenylacetic acid, has been investigated for its potential as an anti-inflammatory and analgesic agent. This suggests that derivatives, including the alpha-amino substituted version, may warrant investigation for similar activities.
Analytical Characterization
A robust analytical workflow is essential for the unambiguous identification and purity assessment of this compound.
Table 2: Key Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the aromatic protons, the α-proton, and the exchangeable protons of the amino and carboxyl groups. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the aromatic carbons, the α-carbon, and the carbonyl carbon. |
| Mass Spectrometry | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Chiral HPLC | Separation of enantiomers and determination of enantiomeric purity. | Resolution of the D- and L-enantiomers using a suitable chiral stationary phase. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the amino, carboxyl, and aromatic C-Cl bonds. |
Diagram: Analytical Workflow
Caption: A typical analytical workflow for characterization.
Future Research Directions
The study of this compound is still in its nascent stages, presenting numerous opportunities for further investigation:
-
Development of Asymmetric Syntheses: The development of efficient stereoselective synthetic routes to access enantiomerically pure D- and L- forms of the amino acid is a critical next step for its application in pharmaceutical research.
-
Biological Screening: A comprehensive biological screening of the compound against a panel of relevant targets (e.g., enzymes, receptors, ion channels) could uncover novel therapeutic applications.
-
Incorporation into Peptides and Peptidomimetics: The synthesis and biological evaluation of peptides and peptidomimetics incorporating this amino acid would be a logical progression to explore its potential in modulating protein-protein interactions or as enzyme inhibitors.
-
Derivatization and SAR Studies: A systematic derivatization of the amino and carboxyl groups, as well as exploration of other substitution patterns on the phenyl ring, could lead to the discovery of compounds with optimized activity and pharmacokinetic properties.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methodologies, and its unique structural features offer intriguing possibilities for the design of novel therapeutics. This guide has provided a foundational understanding of its synthesis, properties, and potential applications, with the aim of stimulating further research and development in this area. As with any novel chemical entity, a thorough investigation of its biological activity and safety profile will be paramount in realizing its full therapeutic potential.
References
Sources
Methodological & Application
Application Notes and Protocols for the Derivatization of 2-amino-2-(2,4-dichlorophenyl)acetic Acid
Introduction: The Analytical Imperative for Derivatizing a Key Chiral Building Block
2-amino-2-(2,4-dichlorophenyl)acetic acid is a non-proteinogenic, chiral α-amino acid. Its structure, featuring a dichlorinated phenyl ring, imparts unique chemical properties that make it a valuable building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. The precise analytical characterization of this molecule, including the determination of its enantiomeric purity, is critical for drug development, quality control, and mechanistic studies.
However, the inherent properties of this compound—namely its high polarity, low volatility, and amphoteric nature due to the presence of both an amino and a carboxylic acid group—preclude its direct analysis by common chromatographic techniques such as gas chromatography (GC). Furthermore, the separation of its enantiomers requires a chiral environment. Chemical derivatization serves as an indispensable tool to overcome these analytical challenges by converting the analyte into a form more amenable to chromatographic separation and detection.
This guide provides detailed protocols for the derivatization of this compound, tailored for two primary analytical objectives: achiral analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and the critical determination of enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the scientific rationale behind each procedural choice, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Section 1: Derivatization for Achiral GC-MS Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte.[1] This is achieved by masking the polar amino (-NH₂) and carboxylic acid (-COOH) functional groups. A sequential, two-step process involving esterification of the carboxylic acid followed by acylation of the amino group is a robust and widely adopted strategy for α-amino acids.
Causality of the Two-Step Approach
-
Esterification First: The carboxylic acid group is more acidic than the protonated amino group. By converting the carboxylic acid to an ester first, we neutralize its acidity and prevent it from interfering with the subsequent acylation of the amino group. This stepwise approach ensures a higher yield of the desired di-derivatized product.
-
Acylation Second: The amino group is then acylated to reduce its basicity and polarity. Trifluoroacetyl derivatives are particularly advantageous for GC analysis as the fluorine atoms enhance the volatility of the derivative and can provide specific mass spectral fragmentation patterns.[2]
Protocol 1: Methyl Esterification followed by N-Trifluoroacetylation
This protocol is adapted from established methods for the derivatization of analogous compounds like phenylglycine.
The carboxylic acid is converted to its methyl ester using methanolic HCl, which is conveniently generated in situ from acetyl chloride or thionyl chloride and methanol.
-
Underlying Principle: This is a classic Fischer-Speier esterification. The acid catalyst (HCl) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.
Caption: Fischer-Speier esterification of the target amino acid.
Experimental Protocol:
-
Preparation: To a clean, dry 2 mL reaction vial, add approximately 1-2 mg of this compound.
-
Reagent Addition: Add 500 µL of anhydrous methanol, followed by the slow, dropwise addition of 50 µL of acetyl chloride while vortexing gently. Caution: This reaction is exothermic and generates HCl gas. Perform this step in a fume hood.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or water bath.
-
Solvent Removal: After cooling to room temperature, remove the solvent and excess reagent under a gentle stream of dry nitrogen. Ensure the sample is completely dry. The resulting product is the methyl ester hydrochloride salt.
The amino group of the newly formed methyl ester is acylated using trifluoroacetic anhydride (TFAA).
-
Underlying Principle: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of TFAA. A trifluoroacetate anion is displaced, and a subsequent deprotonation step yields the stable N-trifluoroacetyl derivative.
Caption: N-acylation of the amino acid methyl ester.
Experimental Protocol:
-
Reagent Addition: To the dry methyl ester from Step 1, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Cap the vial and heat at 100°C for 15 minutes.
-
Solvent Removal: Cool the vial to room temperature and evaporate the solvent and excess reagent under a gentle stream of dry nitrogen.
-
Reconstitution: Reconstitute the dry residue in a suitable volume (e.g., 100-200 µL) of an appropriate solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
| Parameter | Step 1: Esterification | Step 2: Acylation |
| Analyte Amount | 1-2 mg | Product from Step 1 |
| Primary Reagent | Methanol (500 µL) + Acetyl Chloride (50 µL) | Trifluoroacetic Anhydride (50 µL) |
| Solvent | Anhydrous Methanol | Ethyl Acetate (100 µL) |
| Temperature | 70°C | 100°C |
| Reaction Time | 60 minutes | 15 minutes |
| Product | Methyl ester hydrochloride | N-TFA methyl ester |
Section 2: Chiral Derivatization for Enantiomeric Separation by HPLC
Determining the enantiomeric excess of chiral molecules is paramount in pharmaceutical development. An effective method for the chiral analysis of amino acids is the formation of diastereomers by reacting the racemic analyte with a chiral derivatizing agent. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.[3] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a highly effective and widely used chiral derivatizing agent for primary amines.[4]
The Principle of Marfey's Method
Marfey's reagent (an L-amino acid derivative) reacts with both the D- and L-enantiomers of the target amino acid to form two diastereomers: L-FDAA-D-amino acid and L-FDAA-L-amino acid. These diastereomers have different spatial arrangements and, consequently, different interactions with the stationary and mobile phases of the HPLC system, leading to different retention times. Typically, the L-D diastereomer elutes before the L-L diastereomer on a reversed-phase column.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Framework for Elucidating the Metabolic Kinetics of 2-amino-2-(2,4-dichlorophenyl)acetic acid
Abstract: This document provides a comprehensive experimental framework for investigating the metabolic kinetics of 2-amino-2-(2,4-dichlorophenyl)acetic acid, a novel compound of interest for pharmaceutical or agrochemical development. Recognizing its structural similarity to the widely studied compound 2,4-dichlorophenoxyacetic acid (2,4-D), this guide leverages established principles and advanced analytical techniques to build a robust methodology from the ground up. We detail protocols for in vitro enzyme kinetic analysis, metabolic stability assessment in liver microsomes, and the development of a validated bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained throughout, ensuring that the described protocols form a self-validating system compliant with regulatory expectations for analytical procedure validation.[1][2]
Introduction & Strategic Overview
The characterization of a new chemical entity's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its efficacy and safety profile. This compound is an atypical amino acid whose metabolic fate is critical to its function and potential toxicity. The study of its kinetics—how it is absorbed, transformed by enzymes, and eliminated—provides the quantitative data needed for dose-response modeling and risk assessment.
The metabolism of the related compound, 2,4-D, involves primary mechanisms such as ring hydroxylation and degradation of the acetic acid side chain, followed by conjugation with amino acids or glucose.[3][4] It is plausible that this compound undergoes similar biotransformations, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.
This guide presents a logical, phased approach to kinetic studies:
-
Phase 1: In Vitro Enzyme Kinetics: Determine the fundamental interaction between the compound and key metabolic enzymes to calculate intrinsic kinetic parameters (Kₘ, Vₘₐₓ).
-
Phase 2: Metabolic Stability: Assess the rate of metabolism in a complex, physiologically relevant system (liver microsomes) to predict in vivo clearance.
-
Phase 3: Bioanalytical Method Validation: Establish a highly specific and sensitive LC-MS/MS method for accurate quantification in biological matrices, which underpins the reliability of all kinetic data.
This structured approach ensures that each experimental stage generates trustworthy data that informs the next, culminating in a comprehensive kinetic profile of the target molecule.
Phase 1: In Vitro Enzyme Kinetics with Recombinant CYPs
Objective: To identify the primary CYP enzymes responsible for the metabolism of this compound and to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).
Causality & Rationale: By using individual, recombinant CYP enzymes, we can isolate the contribution of each major isoform (e.g., CYP3A4, CYP2D6, CYP2C9) to the compound's metabolism. This "reaction phenotyping" is crucial for predicting potential drug-drug interactions. For an enzymatic assay to correctly identify inhibitors and determine kinetic constants, the reaction must be run under initial velocity conditions with substrate concentrations at or below the Michaelis constant (Kₘ).[5]
Experimental Workflow: In Vitro Enzyme Kinetics
Caption: Workflow for determining enzyme kinetic parameters.
Protocol 2.1: Recombinant CYP Enzyme Kinetic Assay
1. Reagent Preparation:
- Test Compound Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol). Serially dilute to create working solutions for a final concentration range of 0.1 µM to 100 µM in the reaction mixture.
- Enzyme System: Reconstitute recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2, 2C19) in the manufacturer-recommended buffer.
- Cofactor Solution: Prepare a 10X NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in 100 mM potassium phosphate buffer (pH 7.4).
- Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the test compound).
2. Incubation Procedure:
- In a 96-well plate, add 5 µL of the test compound working solution to designated wells.
- Add 85 µL of a pre-warmed (37°C) master mix containing the recombinant CYP enzyme in phosphate buffer.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding 10 µL of the 10X NADPH-regenerating system. The final reaction volume is 100 µL.
- Incubate at 37°C for a pre-determined linear time (e.g., 15 minutes, determined in a preliminary experiment).
- Terminate the reaction by adding 200 µL of the cold acetonitrile quenching solution with internal standard.
3. Sample Processing & Analysis:
- Seal the plate and vortex for 2 minutes.
- Centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated protein.
- Transfer the supernatant to a new 96-well plate for analysis.
- Quantify the amount of substrate remaining or metabolite formed using the validated LC-MS/MS method described in Section 4.
4. Data Analysis:
- Calculate the reaction velocity (v) at each substrate concentration ([S]) as pmol of metabolite formed per minute per pmol of CYP.
- Plot velocity (v) versus substrate concentration ([S]).
- Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
Phase 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance (CLᵢₙₜ) and metabolic half-life (t₁₂) of the compound in a pooled human liver microsomal (HLM) preparation.
Causality & Rationale: Liver microsomes contain a wide spectrum of drug-metabolizing enzymes, primarily CYPs, and provide a more holistic view of hepatic metabolism than single recombinant enzymes. This assay is a cornerstone of preclinical drug development, as the intrinsic clearance value is used to predict in vivo hepatic clearance and first-pass metabolism. The rate of disappearance of the parent compound over time is measured to calculate these parameters.
Protocol 3.1: Microsomal Stability Assay
1. Reagent Preparation:
- Test Compound: Prepare a working solution for a final incubation concentration of 1 µM (a concentration typically well below the expected Kₘ to ensure first-order kinetics).
- Controls: Prepare working solutions for positive control compounds: one high-clearance (e.g., Verapamil) and one low-clearance (e.g., Warfarin).
- Microsomes: Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
- Cofactor: Prepare the NADPH-regenerating system as described in Protocol 2.1.
2. Incubation Procedure:
- Prepare two sets of incubation tubes or wells for each compound: one with the NADPH system (+NADPH) and one without (-NADPH) to control for non-enzymatic degradation.
- Add the test compound (or control) to the microsomal suspension in buffer.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH system (or buffer for -NADPH controls).
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) and immediately add it to 100 µL of cold acetonitrile with internal standard to quench the reaction.
3. Sample Processing & Analysis:
- Process samples as described in Protocol 2.1 (vortex, centrifuge, transfer supernatant).
- Analyze the concentration of the parent compound remaining at each time point using the validated LC-MS/MS method (Section 4).
4. Data Analysis:
- Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
- Determine the slope of the linear portion of the curve (k). The slope represents the elimination rate constant.
- Calculate the half-life (t₁₂) using the formula: t₁₂ = 0.693 / k
- Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁₂) / (mg/mL microsomal protein)
Potential Metabolic Pathway of this compound
Caption: Plausible metabolic pathways based on related compounds.
Phase 3: LC-MS/MS Bioanalytical Method Development & Validation
Objective: To develop and validate a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in biological matrices (plasma, microsomal incubates).
Causality & Rationale: The validity of all kinetic data hinges on the accuracy and precision of the analytical method used for quantification. LC-MS/MS provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) and high sensitivity, enabling detection at low concentrations.[6][7] A full validation according to regulatory guidelines (e.g., FDA or ICH) is mandatory to ensure the method is "fit for purpose".[1][2][8]
Protocol 4.1: Sample Preparation (Protein Precipitation)
This is the simplest and most common method for cleaning up biological samples for LC-MS/MS analysis.
-
To 50 µL of biological sample (e.g., plasma, microsomal supernatant) in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial or 96-well plate for injection.
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | Suggested Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | Reversed-Phase C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) or HILIC column | C18 is a good starting point for moderately polar compounds. HILIC can be superior for very polar compounds like amino acids.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 min. | A typical generic gradient to elute the compound of interest while separating it from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small volume to minimize matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The amino group is readily protonated. |
| MRM Transition (Parent) | Hypothetical: m/z 234 -> 188 | Precursor ion [M+H]⁺. Product ion corresponds to a stable fragment after loss of formic acid (HCOOH). |
| MRM Transition (IS) | Hypothetical: m/z 239 -> 193 | For a stable-isotope labeled standard with +5 Da mass shift. |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| Collision Energy (CE) | To be optimized empirically for maximum signal intensity. | Compound-specific parameter. |
Protocol 4.2: Method Validation
The method must be validated by assessing the following parameters, with acceptance criteria based on FDA guidance.[9][10]
1. Specificity & Selectivity:
- Procedure: Analyze at least six different blank lots of the biological matrix to check for interferences at the retention time of the analyte and internal standard.
- Acceptance: No significant interfering peaks (>20% of the LLOQ response).
2. Linearity & Range:
- Procedure: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration points spanning the expected range of measurement.
- Acceptance: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at the LLOQ).
3. Accuracy & Precision:
- Procedure: Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicate (n=5) on at least three separate days.
- Acceptance:
- Accuracy: Mean concentration within ±15% of the nominal value (±20% at LLOQ).
- Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
4. LLOQ (Lower Limit of Quantification):
- Procedure: The lowest standard on the calibration curve that meets the accuracy and precision criteria.
- Acceptance: Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20%.
5. Stability:
- Procedure: Assess the stability of the analyte in the matrix under various conditions:
- Freeze-Thaw Stability: After three freeze-thaw cycles.
- Short-Term (Bench-Top) Stability: At room temperature for an expected duration of sample handling.
- Post-Preparative Stability: In the autosampler after processing.
- Long-Term Stability: Stored at -80°C for an extended period.
- Acceptance: Mean concentrations of stability samples must be within ±15% of the nominal concentration.
Table 2: Summary of Validation Acceptance Criteria (per FDA Guidance)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra- & Inter-day Accuracy | Mean concentration within 85-115% of nominal (80-120% for LLOQ) |
| Intra- & Inter-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte (>20% of LLOQ) or internal standard (>5% of IS response). |
| Stability (All types) | Mean concentration of stability QCs within 85-115% of nominal concentration. |
Conclusion
This application note provides a detailed, scientifically-grounded framework for the comprehensive kinetic characterization of this compound. By systematically determining its enzymatic interactions, metabolic stability, and establishing a fully validated quantitative assay, researchers can generate the high-quality, reliable data essential for advancing drug development or safety assessment programs. The emphasis on explaining the rationale behind each step and adhering to regulatory standards for validation ensures the production of trustworthy and defensible results.
References
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PubChem. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486. National Center for Biotechnology Information. [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2017). 2,4-DICHLOROPHENOXYACETIC ACID. In Some Organophosphate Insecticides and Herbicides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. ICH Harmonised Guideline. [Link]
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Pěnčík, A., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLOS ONE. [Link]
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Li, Y., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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NCI at Frederick. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA Publication. [Link]
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Kim, C. S., et al. (1996). Pharmacokinetic modeling of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and in rabbit brain following single dose administration. Toxicology and Applied Pharmacology. [Link]
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Wang, Y., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics. [Link]
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Asano, Y. (2019). Screening and development of enzymes for determination and transformation of amino acids. Bioscience, Biotechnology, and Biochemistry. [Link]
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van Ravenzwaay, B., et al. (2012). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Toxicology Letters. [Link]
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ResearchGate. (n.d.). In vitro drug release kinetics of formulations. ResearchGate. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services. [Link]
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Sbatella, G. M., & Tehranchian, P. (2023). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science. [Link]
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ResearchGate. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate. [Link]
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Singh, B., & Kumar, R. (2021). Experimental Design: Approaches and Applications in Development of Pharmaceutical Drug Delivery System. IntechOpen. [Link]
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Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review. [Link]
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JoVE. (n.d.). Methods for Studying Drug Absorption: In vitro. Journal of Visualized Experiments. [Link]
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Fufa, S. M. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia. [Link]
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KCAS Bio. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. KCAS Bioanalytical & Biomarker Services. [Link]
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Rahmani, S., et al. (2019). An Overview of In Vitro Drug Release Methods for Drug-Eluting Stents. Coatings. [Link]
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ResearchGate. (2020). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. [Link]
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NCI at Frederick. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Zhang, X., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B. [Link]
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Malvern Panalytical. (2020). Characterize Enzyme Kinetics. AZoM. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
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U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]
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Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. [Link]
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GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]
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The Synthetic Utility of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid: A Guide for Advanced Organic Synthesis
Introduction: A Versatile but Challenging Building Block
2-Amino-2-(2,4-dichlorophenyl)acetic acid is a non-proteinogenic, or "unnatural," amino acid that holds significant potential as a versatile building block in modern organic synthesis. Its unique structure, featuring a dichlorinated phenyl ring directly attached to the α-carbon of a glycine scaffold, offers synthetic chemists a valuable synthon for introducing steric bulk, modulating electronic properties, and imparting specific conformational constraints in target molecules. The presence of both a primary amine and a carboxylic acid provides two orthogonal handles for a variety of chemical transformations.
While this specific 2,4-dichloro isomer is not as widely documented as its monochlorinated or unsubstituted phenylglycine counterparts, its utility can be inferred from the rich chemistry of related unnatural amino acids.[1] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound and its closely related analogs. We will explore established synthetic routes, detail key reaction protocols, and discuss potential applications, with a focus on leveraging its unique structural features in medicinal chemistry and materials science.
I. Synthesis of Substituted Phenylglycines: Established Methodologies
The synthesis of this compound can be approached through well-established methods for α-amino acid synthesis, such as the Strecker and Bucherer-Bergs reactions. These methods are broadly applicable to a range of substituted benzaldehydes.
A. Modified Strecker Synthesis
A common and scalable route to phenylglycine derivatives is the Strecker synthesis. This one-pot reaction involves the treatment of an aldehyde with an amine source and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. A modified procedure using a bisulfite addition intermediate can improve yields and facilitate handling.[2]
Conceptual Workflow for Strecker Synthesis
Caption: Strecker synthesis workflow for this compound.
Protocol 1: Synthesis of this compound via Modified Strecker Reaction (Adapted from literature for related compounds) [2]
-
Formation of the Bisulfite Adduct: In a well-ventilated fume hood, dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol. Add a solution of sodium bisulfite (1.1 eq) in water and stir at room temperature until the bisulfite adduct precipitates.
-
Formation of the α-Aminonitrile: To the suspension of the bisulfite adduct, add a primary amine such as benzylamine (1.0 eq) followed by a solution of sodium cyanide (1.1 eq) in water. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Hydrolysis of the Aminonitrile: Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 4-6 hours to hydrolyze the nitrile and cleave the N-benzyl group (if used).
-
Isolation and Purification: Cool the reaction mixture and adjust the pH to the isoelectric point (typically around pH 6-7) to precipitate the crude amino acid. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol) to afford pure this compound.
B. Bucherer-Bergs Reaction
An alternative route is the Bucherer-Bergs reaction, which involves the reaction of a carbonyl compound with ammonium carbonate and an alkali metal cyanide to form a hydantoin, which is subsequently hydrolyzed to the amino acid.[3]
Conceptual Workflow for Bucherer-Bergs Synthesis
Caption: Bucherer-Bergs synthesis of this compound.
Protocol 2: Synthesis of this compound via Bucherer-Bergs Reaction (Adapted from literature for p-chlorophenylglycine) [3]
-
Hydantoin Formation: In a suitable reaction vessel, combine 2,4-dichlorobenzaldehyde (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a mixture of ethanol and water. Heat the mixture in a sealed vessel at 60-70°C for several hours until the reaction is complete.
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the hydantoin ring.
-
Isolation: After hydrolysis is complete, cool the reaction mixture and carefully neutralize with a mineral acid (e.g., HCl) to the isoelectric point to precipitate the amino acid.
-
Purification: Collect the crude product by filtration, wash with cold water and ethanol, and dry under vacuum. Recrystallization may be necessary to achieve high purity.
II. Key Reactions and Transformations
The bifunctional nature of this compound allows for a wide range of synthetic transformations at both the amino and carboxylic acid groups.
A. N-Acylation
The primary amino group is nucleophilic and readily undergoes acylation with various acylating agents to form amides. This is a crucial step for peptide synthesis where the N-terminus must be protected.
Protocol 3: General Procedure for N-Acylation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic system with aqueous base).
-
Acylation: Cool the solution in an ice bath and add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise. If necessary, a base such as triethylamine or sodium bicarbonate is added to neutralize the acid byproduct.
-
Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Perform an aqueous work-up to remove excess reagents and byproducts. The acylated product can be purified by crystallization or column chromatography.
B. Esterification
The carboxylic acid moiety can be esterified under various conditions, which is often a necessary step to protect the C-terminus during peptide synthesis or to enhance the solubility of the compound in organic solvents.
Protocol 4: Fischer Esterification
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both the solvent and the reagent.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride gas.
-
Reaction and Work-up: Heat the mixture to reflux for several hours. After cooling, neutralize the excess acid with a base and remove the solvent under reduced pressure. The resulting ester can be purified by extraction and distillation or chromatography.
A milder esterification method involves the use of thionyl chloride in an alcohol solvent, which is particularly useful for sensitive substrates.[4]
III. Applications in Organic Synthesis
The unique structural features of this compound make it an attractive building block for various applications, particularly in the synthesis of biologically active molecules.
A. Peptide Synthesis
The incorporation of unnatural amino acids like this compound into peptides can significantly impact their conformational properties and biological activity.[1] The bulky and electron-withdrawing dichlorophenyl group can induce specific secondary structures and enhance resistance to enzymatic degradation.
Considerations for Peptide Coupling:
-
Racemization: Phenylglycine derivatives are known to be prone to racemization during peptide coupling, especially when using standard carbodiimide-based coupling reagents.[5]
-
Coupling Reagents: To minimize racemization, the use of coupling reagents such as COMU or DEPBT in combination with a non-nucleophilic base like collidine is recommended.[5][6]
Table 1: Recommended Coupling Conditions for Phenylglycine Derivatives
| Coupling Reagent | Additive | Base | Solvent | Temperature | Key Advantage |
| COMU | - | Collidine, TMP, or DMP | DMF | Room Temp. | Low racemization |
| DEPBT | - | Collidine, TMP, or DMP | DMF | Room Temp. | Low racemization |
| HATU | HOAt | DIPEA | DMF | Room Temp. | High efficiency |
B. Synthesis of Heterocyclic Compounds
The amino and carboxylic acid functionalities of this compound can be utilized in cyclization reactions to construct a variety of heterocyclic scaffolds, which are prevalent in many pharmaceuticals. For example, it can serve as a precursor for the synthesis of substituted piperazines, benzodiazepines, and other nitrogen-containing heterocycles.
IV. Asymmetric Synthesis and Chiral Resolution
For many applications, particularly in drug development, the enantiomerically pure form of the amino acid is required. This can be achieved either through asymmetric synthesis or by resolution of the racemate.
-
Asymmetric Strecker Synthesis: Chiral auxiliaries, such as (R)-phenylglycine amide, can be employed in the Strecker reaction to induce diastereoselectivity, followed by removal of the auxiliary to yield the enantiomerically enriched amino acid.[7]
-
Enzymatic Resolution: Enzymes such as aminoacylases can be used for the kinetic resolution of N-acyl-DL-amino acids. The enzyme selectively hydrolyzes the N-acyl group of one enantiomer, allowing for the separation of the L-amino acid from the unreacted D-N-acyl-amino acid.
-
Chiral Chromatography: Preparative chiral HPLC is a powerful technique for separating enantiomers on a larger scale.
Conclusion
This compound, while not as extensively studied as some of its analogs, represents a valuable and versatile building block for organic synthesis. By leveraging established synthetic methodologies for unnatural amino acids, chemists can access this compound and utilize its unique structural features to design and synthesize novel molecules with tailored properties. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this intriguing building block in their synthetic endeavors. Careful consideration of reaction conditions, particularly in peptide synthesis to mitigate racemization, will be key to its successful application.
References
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google P
- CN106083628A - A kind of method preparing p-chlorophenylglycine - Google P
- Chemical-enzyme method for preparing (S)
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF - ResearchGate. [Link]
- University of Groningen Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Applic
-
A Facile Synthesis of Substituted Phenylglycines - Taylor & Francis. [Link]
-
A Solid-Phase Synthetic Route to Unnatural Amino Acids with Diverse Side-Chain Substitutions | The Journal of Organic Chemistry - ACS Publications. [Link]
- RU2172309C2 - Method of preparing 2-(phenylamino)
-
(R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones - SciSpace. [Link]
-
Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services. [Link]
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (URL not available)
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. [Link]
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Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition - PubMed. [Link]
-
Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT - Taylor & Francis. [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications. [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. [Link]
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed. [Link]
-
Reprogramming natural proteins using unnatural amino acids - RSC Publishing. [Link]
-
Recent advances in the synthesis of chalcogenylated heterocycles obtained by chalcogenocyclization - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not available)
-
Asymmetric synthesis of highly substituted azapolycyclic compounds via 2-alkenyl sulfoximines: potential scaffolds for peptide mimetics - PubMed. [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]
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Mastering the Bench: A Guide to the Safe Handling and Storage of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the proper handling and storage procedures for 2-amino-2-(2,4-dichlorophenyl)acetic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure both the integrity of your research and the safety of laboratory personnel. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and precision.
Section 1: Compound Identification and Properties
A foundational understanding of the compound's properties is critical for safe handling. While specific experimental data for this compound is limited, we can infer certain characteristics from its structure and available data for analogs.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 299169-13-4 | [1] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |
| Molecular Weight | 220.05 g/mol | [1] |
| Appearance | Likely a white to off-white solid, similar to related compounds. | Inferred |
| Storage Temperature | Room temperature | [1] |
| Storage Conditions | Keep in a dark place under an inert atmosphere. | [1] |
Section 2: Hazard Assessment and GHS Classification (Inferred)
Given the absence of a specific Safety Data Sheet (SDS), a conservative hazard assessment is warranted. The following GHS classifications are inferred from the hazardous properties of 2,4-dichlorophenoxyacetic acid and other chlorinated aromatic compounds.
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage. [2]
-
Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. [2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation. [2]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1), H400: Very toxic to aquatic life. [2]
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects. [2]
These classifications underscore the necessity of stringent safety protocols to mitigate exposure risks.
Section 3: Protocols for Safe Handling
The following protocols are designed to minimize exposure and ensure a safe working environment. The causality behind each step is explained to foster a deeper understanding of the required precautions.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous solids is through engineering controls. The principle here is to contain the hazard at its source.
Protocol:
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but serves as a crucial final barrier between the researcher and the hazardous material.
Protocol:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. The risk of serious eye damage necessitates this dual layer of protection.[2]
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before and during use.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.
General Handling Procedures
Adherence to meticulous handling practices is fundamental to laboratory safety.
Protocol:
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
-
Container Management: Keep containers tightly sealed when not in use.[3]
-
Spill Management: In the event of a spill, evacuate the area and prevent the spread of dust. Clean up spills using appropriate methods for hazardous solids, such as using a HEPA-filtered vacuum or wet wiping. Do not dry sweep.
-
Waste Disposal: Dispose of waste in a designated, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Section 4: Storage Procedures
Proper storage is essential for maintaining the stability of the compound and preventing accidental release.
Protocol:
-
Designated Storage Area: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Light and Atmosphere: Store in a tightly sealed, light-resistant container under an inert atmosphere.[1] This is to prevent potential degradation from light or reaction with atmospheric components.
-
Segregation: Store away from strong oxidizing agents, bases, and metals.[4]
-
Labeling: Ensure all containers are clearly labeled with the full chemical name and any relevant hazard warnings.
Section 5: Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships for the safe handling and storage of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Caption: Logical relationship of hazard mitigation strategies.
References
-
2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
(r)-2-Amino-2-(4-chlorophenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
2,4-DICHLOROPHENOXYACETIC ACID. (2018). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Yield Issues in the Synthesis of 2-Amino-2-(2,4-dichlorophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in the synthesis of this critical non-proteinogenic amino acid. As a key building block in various pharmaceutical development programs, achieving a high-yield, reproducible synthesis is paramount. This document provides in-depth, field-proven insights into common problems and their solutions, focusing on the two most prevalent synthetic routes: the Strecker synthesis and the Bucherer-Bergs reaction.
Section 1: General Troubleshooting Workflow
Before delving into route-specific issues, it is crucial to rule out general experimental errors. Low yields can often be traced back to fundamental aspects of the reaction setup. The following workflow provides a logical progression for initial diagnosis.
Caption: General diagnostic workflow for low-yield synthesis.
Section 2: Troubleshooting the Strecker Synthesis
The Strecker synthesis is a robust, two-step method for producing α-amino acids.[1][2] It begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.[1] Yield issues can arise in either of these distinct stages.
Caption: Strecker synthesis pathway with common failure points.
Q1: My α-aminonitrile formation (Step 1) is low-yielding. What are the likely causes?
A1: This is the most common point of failure. The formation of the α-aminonitrile is a multi-step equilibrium process involving the condensation of the aldehyde with ammonia to form an imine, which is then attacked by the cyanide ion.[3][4]
-
Causality - Imine Formation: The initial condensation reaction releases water. Because this is an equilibrium, the presence of water in the reaction solvent can push the equilibrium back towards the starting materials.[5] Furthermore, 2,4-dichlorobenzaldehyde can be susceptible to oxidation to the corresponding carboxylic acid if it is old or has been improperly stored.
-
Solution:
-
Use an Anhydrous Solvent: Employing a solvent like methanol or ethanol and ensuring it is anhydrous can significantly improve imine formation. The addition of a dehydrating agent like magnesium sulfate can also be beneficial.[1]
-
Verify Aldehyde Purity: Check the purity of the 2,4-dichlorobenzaldehyde via NMR or GC-MS before use. If necessary, purify it by distillation or recrystallization.
-
-
-
Causality - Cyanide Addition: The cyanide source and pH are critical. While historically HCN was used, modern, safer protocols use salts like KCN or NaCN with an ammonium salt like NH4Cl.[1][6] The NH4Cl acts as a mildly acidic buffer to facilitate imine formation without being so acidic that it protonates all the cyanide, which would shut down the reaction.
-
Solution:
-
Use Fresh Cyanide Source: Ensure your KCN or NaCN is a fine, free-flowing powder. Clumps can indicate hydration and will dissolve poorly, leading to inconsistent results.
-
Maintain Stoichiometry: A slight excess of the cyanide and ammonium chloride is often beneficial to drive the reaction to completion.
-
-
| Cyanide Source | Pros | Cons |
| HCN Gas | Highly reactive, fast reaction. | Extremely toxic and hazardous to handle.[6] |
| KCN / NaCN | Solid, much safer to handle.[6] | Slower reaction rates, requires careful pH control. |
| TMSCN | Soluble in organic solvents, mild. | Expensive, moisture-sensitive. |
Q2: The hydrolysis of the α-aminonitrile (Step 2) is incomplete or causes decomposition. How can I fix this?
A2: The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions (strong acid or base and heat), which can unfortunately lead to side reactions or decomposition of the desired product.[1]
-
Causality - Incomplete Hydrolysis: Under insufficiently harsh conditions, the hydrolysis may stop at the intermediate amide stage. This is a common byproduct that can be difficult to separate from the final amino acid.
-
Solution - Acid Hydrolysis: Refluxing with a strong acid like 6M HCl is often effective. Reaction times can be long (12-24 hours). Monitor the reaction by TLC or LC-MS until the starting aminonitrile and any intermediate amide are fully consumed.
-
-
Causality - Degradation: The 2,4-dichlorophenyl group can be sensitive to very high temperatures under strongly acidic or basic conditions, potentially leading to decomposition and a dark, tarry reaction mixture.
-
Solution - Staged Temperature Profile: Begin the hydrolysis at a moderate temperature (e.g., 80-90 °C) and hold for several hours before increasing to reflux (around 110 °C). This can allow for controlled conversion of the nitrile to the amide before pushing the more difficult amide-to-acid hydrolysis to completion at a higher temperature.
-
Solution - Basic Hydrolysis: While less common for aryl-glycines, basic hydrolysis (e.g., with Ba(OH)2 or NaOH) can sometimes provide a cleaner reaction. However, this can complicate the workup, as excess base must be carefully neutralized to precipitate the amino acid at its isoelectric point.
-
Section 3: Troubleshooting the Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a powerful one-pot, multicomponent synthesis that produces a hydantoin intermediate from an aldehyde, potassium cyanide, and ammonium carbonate.[7][8] This hydantoin is then hydrolyzed in a separate step to yield the α-amino acid.
Q1: I am observing low yields of the 5-(2,4-dichlorophenyl)hydantoin intermediate. What should I investigate?
A1: The efficiency of this multicomponent reaction is highly dependent on the interplay and concentration of the reactants.
-
Causality - Reaction Equilibrium & Temperature: The reaction proceeds through several equilibrium steps, including cyanohydrin and aminonitrile formation, before the intramolecular cyclization to the hydantoin.[9] The optimal temperature for these reactions is typically between 60-70 °C.[10] Temperatures that are too low lead to slow or incomplete reactions, while temperatures that are too high can favor side reactions or decomposition of the intermediates.
-
Solution: Maintain a stable reaction temperature of 60-65 °C using a thermostatically controlled oil bath. Ensure the reaction vessel is sealed to prevent the loss of ammonia generated from the ammonium carbonate.
-
-
Causality - Solvent System: The reaction is typically run in aqueous ethanol. The ethanol helps to solubilize the organic aldehyde, while the water is necessary to dissolve the inorganic cyanide and carbonate salts. An improper solvent ratio can lead to poor solubility for one of the components, hindering the reaction.
-
Solution: A 50% aqueous ethanol solution is a common starting point.[8] If the aldehyde has poor solubility, a slightly higher proportion of ethanol may be beneficial, but ensure enough water is present to fully dissolve the inorganic reagents.
-
Q2: The final hydrolysis of the hydantoin is inefficient. What are the best practices?
A2: The hydrolysis of the stable hydantoin ring is a demanding step that proceeds in two stages: first, the ring is opened to form a hydantoic acid intermediate, which is then hydrolyzed to the final amino acid, CO2, and ammonia.[11][12]
-
Causality - Incomplete Ring Opening: The first step, opening the hydantoin ring, is often the rate-limiting step. Insufficiently strong base or temperatures that are too low will result in the recovery of unreacted starting material.
-
Solution: Strong basic conditions are typically required. Using a 2-4 M solution of NaOH or Ba(OH)2 at reflux is common. Barium hydroxide is often preferred as the excess can be precipitated out as barium sulfate or carbonate, simplifying purification.
-
-
Causality - Stability of Hydantoic Acid: The intermediate hydantoic acid can sometimes be slow to hydrolyze further.
-
Solution: Ensure a sufficiently long reaction time (often 24-48 hours) at reflux. Monitoring the reaction is key. If the hydantoic acid intermediate is observed to be persistent, a switch to acidic hydrolysis (e.g., 6M HCl) after initial basic ring-opening may be effective, though this complicates the workup.
-
| Hydrolysis Reagent | Temperature | Typical Time | Pros / Cons |
| NaOH (2-4 M) | Reflux (~100 °C) | 24-48 h | Effective, inexpensive. Workup requires careful neutralization. |
| Ba(OH)2 | Reflux (~100 °C) | 24-48 h | Simplifies workup (excess Ba2+ is easily removed). More expensive. |
| HCl (6 M) | Reflux (~110 °C) | 12-24 h | Can be effective but may cause degradation with sensitive substrates. |
Section 4: Purification & Characterization FAQs
Q1: How do I effectively purify the final this compound from reaction byproducts and salts?
A1: Amino acid purification hinges on exploiting their zwitterionic nature.
-
Isoelectric Point (pI) Precipitation: This is the most common and effective method. After hydrolysis, carefully adjust the pH of the aqueous solution. The product is least soluble at its isoelectric point. For an aryl-glycine like this, the pI will be weakly acidic (likely pH 4-6). Add acid (if the hydrolysis was basic) or base (if hydrolysis was acidic) dropwise until you observe maximum precipitation of a white solid. Collect the solid by filtration, wash with cold water, and then a non-polar solvent like diethyl ether to remove organic impurities.
-
Recrystallization: The crude, isolated amino acid can be further purified by recrystallization from hot water or a mixed solvent system like ethanol/water.
-
Ion-Exchange Chromatography: For very high purity material, ion-exchange chromatography is an excellent but more resource-intensive option.
Q2: My final product is a racemic mixture. How can I obtain a single enantiomer?
A2: Both the Strecker and Bucherer-Bergs syntheses are not stereoselective and will produce a 50:50 mixture of the D and L enantiomers (a racemic mixture).[2] Resolving this mixture is a necessary step if a single enantiomer is required for your application.
-
Diastereomeric Salt Formation: This is a classical resolution technique. The racemic amino acid is reacted with a pure, single-enantiomer chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine).[13] This forms a mixture of two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[13] After separation, the resolving agent is removed by acid/base treatment to yield the pure enantiomer of your amino acid.[13]
-
Enzymatic Resolution: Certain enzymes can selectively act on one enantiomer over the other. For example, an acylase enzyme can selectively hydrolyze the N-acetylated L-amino acid from a racemic mixture of N-acetylated D/L-amino acids, allowing for their separation.
References
- This reference is not used in the text.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
-
Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
-
Master Organic Chemistry. Strecker Synthesis Reaction and Mechanism. [Link]
- This reference is not used in the text.
- This reference is not used in the text.
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
- This reference is not used in the text.
-
ACS Omega. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- Google Patents. Process for the hydrolysis of hydantoins.
- This reference is not used in the text.
-
Wikipedia. Bucherer–Bergs reaction. [Link]
- This reference is not used in the text.
- This reference is not used in the text.
-
MDPI Encyclopedia. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
-
Cambridge University Press. Bucherer-Bergs Reaction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DE891259C - Process for the hydrolysis of hydantoins - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid. This non-natural amino acid is a critical building block in pharmaceutical development, and its efficient synthesis is paramount. This guide provides in-depth, experience-driven advice to help you navigate common challenges, optimize reaction conditions, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound?
A1: The most prevalent and well-documented method is the Strecker synthesis .[1][2] This classical multicomponent reaction involves treating an aldehyde (2,4-dichlorobenzaldehyde) with a source of ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile intermediate to yield the desired amino acid.[1][2][3] An alternative, the Bucherer-Bergs reaction, is also viable; it uses ammonium carbonate and a cyanide source to convert the aldehyde into a hydantoin intermediate, which is then hydrolyzed to the amino acid.[4][5] For most applications, the Strecker synthesis offers a more direct route.
Q2: What are the critical reaction parameters that I need to control during a Strecker synthesis?
A2: The Strecker synthesis is a two-stage process, and control must be exercised at each step:
-
α-Aminonitrile Formation: Key parameters include the purity of the 2,4-dichlorobenzaldehyde, the stoichiometry of ammonia and cyanide sources (e.g., NH4Cl and KCN), temperature, and solvent.[2][3] Driving the initial imine formation to completion is crucial for high yields.
-
Nitrile Hydrolysis: This step is typically performed under strong acidic or basic conditions. The critical parameters are the concentration of the acid/base, reaction temperature, and time. Incomplete hydrolysis will leave residual aminonitrile or form the intermediate amino-amide, complicating purification.
Q3: My 2,4-dichlorobenzaldehyde starting material has a yellowish tint. Is this acceptable?
A3: High-purity 2,4-dichlorobenzaldehyde should be a white to off-white solid. A significant yellow color may indicate the presence of impurities, such as oxidized species or residual reagents from its own synthesis.[6] Since the aldehyde's carbonyl group is the reaction's electrophilic center, impurities can lead to side reactions, lower yields, and a more complex purification profile. It is highly recommended to use aldehyde of >98% purity or to purify it by recrystallization or distillation before use.[7]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Overall Yield (< 60%)
Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: From an experiential standpoint, low yield in a Strecker synthesis typically originates from one of two stages: inefficient aminonitrile formation or incomplete hydrolysis. Let's diagnose this systematically.
Causality Analysis: The overall yield is a product of the efficiencies of two consecutive reactions. The first step, forming the α-aminonitrile, is an equilibrium-driven process involving imine formation.[2][8] The second step is the irreversible hydrolysis of the stable nitrile group.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Step-by-Step Optimization Protocols:
-
Validate the α-Aminonitrile Formation (Step 1):
-
Protocol: Run the reaction of 2,4-dichlorobenzaldehyde with ammonium chloride and potassium cyanide. After the recommended time, quench the reaction and isolate the crude aminonitrile. Analyze its purity and yield (by weight and NMR/LCMS if possible) before proceeding to hydrolysis.
-
Insight: This isolates the problem. If the yield here is poor, the hydrolysis conditions are irrelevant. The most common failure is incomplete formation of the imine intermediate. The reaction to form the imine from an aldehyde and ammonia is an equilibrium; the water produced can push the equilibrium backward.[2]
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO4) to the reaction mixture to sequester water and drive the equilibrium toward the imine, and subsequently, the aminonitrile.[2]
-
-
Optimize Hydrolysis Conditions (Step 2):
-
Protocol: Using your crude (or purified) α-aminonitrile, subject it to hydrolysis. Monitor the reaction's progress every 2-4 hours using Thin Layer Chromatography (TLC). The aminonitrile will be less polar than the final amino acid.
-
Insight: Nitrile hydrolysis, especially on sterically hindered or electron-rich systems, can be sluggish. If you see starting material or an intermediate spot (the amide) lingering on TLC, the hydrolysis is incomplete.
-
Solution: For acid hydrolysis (e.g., 6M HCl), ensure you are heating to a full reflux and allow for sufficient time (can be 12-24 hours). If the reaction stalls, a stronger acid (e.g., concentrated H2SO4) or higher temperatures might be necessary, though this increases the risk of degradation.
-
Table 1: Recommended Starting Conditions for Strecker Synthesis
| Parameter | Step 1: Aminonitrile Formation | Step 2: Nitrile Hydrolysis (Acid) |
| Aldehyde | 1.0 equiv | - |
| NH4Cl | 1.2 - 1.5 equiv | - |
| KCN / NaCN | 1.1 - 1.3 equiv | - |
| Solvent | aq. Methanol or Ethanol | 6M - 12M HCl |
| Temperature | 0 °C to Room Temp | Reflux (100-110 °C) |
| Time | 4 - 12 hours | 8 - 24 hours |
Problem 2: Product is Impure or Difficult to Purify
Q: My final product shows multiple spots on TLC and is difficult to purify by recrystallization. What are the likely impurities and how can I remove them?
A: Impurities often arise from side reactions or incomplete conversions. The zwitterionic nature of amino acids can also make purification challenging.
Common Impurities and Their Origin:
-
Unreacted 2,4-dichlorobenzaldehyde: Caused by incomplete reaction in Step 1.
-
Intermediate α-aminonitrile: Results from incomplete hydrolysis in Step 2.
-
Intermediate 2-amino-2-(2,4-dichlorophenyl)acetamide: The amide is the intermediate in nitrile hydrolysis. Its presence also indicates incomplete hydrolysis.
-
Bis-adducts or Polymers: Can form if reaction concentrations are too high.
Purification Strategy:
The target compound is an amino acid, meaning it has both an acidic (carboxylic acid) and a basic (amine) group. This dual nature allows for purification strategies that leave neutral impurities behind.
-
Acid-Base Extraction:
-
Protocol: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt. Wash this aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral impurities like unreacted aldehyde. Then, carefully acidify the aqueous layer with dilute acid (e.g., 1M HCl) until the amino acid precipitates at its isoelectric point (typically pH 5-7).
-
Insight: This is a highly effective method for removing non-acidic/non-basic impurities. The key is to adjust the pH slowly to find the point of minimum solubility for maximum precipitation.
-
-
Ion-Exchange Chromatography:
-
Protocol: For very stubborn impurities, ion-exchange chromatography is the gold standard for amino acid purification.[9][10] Use a cation-exchange resin. Load the crude product at a low pH (e.g., pH 2-3), where the amino group is protonated (-NH3+). Wash the column to remove neutral and anionic impurities. Then, elute the desired amino acid using a buffer with a higher pH or an increasing salt gradient (e.g., aqueous ammonia or NaOH solution).[9]
-
Workflow for Purification
Caption: Purification Strategy for this compound.
Experimental Protocols
Protocol 1: Strecker Synthesis of this compound
This protocol is a robust starting point for optimization.
Step 1: Synthesis of 2-amino-2-(2,4-dichlorophenyl)acetonitrile
-
In a well-ventilated fume hood, combine 2,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol, 1.0 equiv) and methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add ammonium chloride (3.67 g, 68.6 mmol, 1.2 equiv) followed by a 30% aqueous ammonia solution (10 mL). Stir the mixture for 30 minutes at room temperature.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve sodium cyanide (3.08 g, 62.8 mmol, 1.1 equiv) in a minimum amount of cold water (~10 mL). CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care and appropriate personal protective equipment. Always have a cyanide antidote kit available.
-
Add the sodium cyanide solution dropwise to the cooled aldehyde mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and air-dry to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
Transfer the crude α-aminonitrile to a heavy-walled round-bottom flask.
-
Add 6M hydrochloric acid (100 mL). CAUTION: This reaction will release HCl gas. Perform in a fume hood.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105 °C) using a heating mantle.
-
Maintain reflux for 12-18 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. A precipitate of the amino acid hydrochloride salt may form.
-
Carefully neutralize the mixture by adding a base (e.g., 6M NaOH or concentrated NH4OH) until the pH reaches the isoelectric point (~pH 6).
-
The final amino acid product will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
References
-
Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. In Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Strecker Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Strecker Synthesis. (n.d.). In Master Organic Chemistry Reaction Guide. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 2,4-dichlorophenoxyacetic acid. (CN104447290A).
-
Various Authors. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. In ResearchGate. Retrieved January 27, 2026, from [Link]
-
Koóš, M., & Svorc, L. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). 2,4 dichloro benzene formaldehyde synthesis technique. (CN1072674A).
-
Cabello, R., Chruszcz, M., & Minor, W. (2010). 2,4-Dichlorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(2), o243. Retrieved January 27, 2026, from [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Molecules, 27(23), 8205. Retrieved January 27, 2026, from [Link]
-
Separation and Refining of Amino acids. (n.d.). Samco Inc.. Retrieved January 27, 2026, from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). 2,4-Dichlorophenoxyacetic acid. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113. Retrieved January 27, 2026, from [Link]
-
Singh, S., & Tandon, G. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 12(1), 1-18. Retrieved January 27, 2026, from [Link]
-
Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Danger, G., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (CN109776301B).
-
van der Hulst, M., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. Retrieved January 27, 2026, from [Link]
-
de Figueiredo, R. M., et al. (2016). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 21(10), 1309. Retrieved January 27, 2026, from [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Protein Purification Methods. (2025). Phenomenex. Retrieved January 27, 2026, from [Link]
-
Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Retrieved January 27, 2026, from [Link]
-
WIPO Patentscope. (n.d.). PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. (WO/2024/060737). Retrieved January 27, 2026, from [Link]
-
Bucherer-Bergs Reaction. (n.d.). Cambridge University Press. Retrieved January 27, 2026, from [Link]
-
Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. Retrieved January 27, 2026, from [Link]
-
Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. Retrieved January 27, 2026, from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. diaion.com [diaion.com]
- 10. waters.com [waters.com]
Technical Support Center: Purification of 2-amino-2-(2,4-dichlorophenyl)acetic acid
Welcome to the technical support center for the purification of 2-amino-2-(2,4-dichlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this non-natural amino acid. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Introduction to Purification Challenges
This compound, a substituted phenylglycine, presents a unique set of purification challenges due to its structural features. The presence of a chiral center necessitates enantiomeric resolution, while the amphoteric nature of the amino acid functional group, combined with the hydrophobic dichlorophenyl ring, complicates solubility and chromatographic behavior. Potential impurities can arise from the synthetic route, including starting materials, byproducts, and isomeric impurities. This guide will provide a structured approach to troubleshooting these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Symptom: Your crude product shows multiple spots on TLC or several peaks in the initial HPLC analysis.
Potential Causes & Solutions:
-
Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.
-
Troubleshooting: Monitor the reaction progress closely using TLC or HPLC. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
-
-
Presence of Synthetic Byproducts: The synthesis of phenylglycine derivatives can generate byproducts. For instance, if a Strecker synthesis is employed, side reactions can lead to the formation of aminonitriles or other intermediates.
-
Troubleshooting: A thorough workup procedure is crucial. This may involve pH adjustment to precipitate the product while keeping byproducts in solution, followed by filtration. An extraction with an appropriate organic solvent can also help remove non-polar impurities.
-
-
Isomeric Impurities: The chlorination of the phenyl ring can sometimes lead to the formation of other isomers, such as 2,6-dichloro or 3,4-dichloro derivatives[1].
-
Troubleshooting: Purification techniques that can differentiate between isomers are necessary. Recrystallization from a carefully selected solvent system or preparative chromatography are often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude this compound?
A1: Recrystallization is an excellent first step for purifying the crude solid. The zwitterionic nature of the amino acid means its solubility can be highly dependent on the pH of the solution. Experiment with different solvent systems. A common approach for amino acids is to dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., water with acid or base, or a polar organic solvent like ethanol or methanol) and then add a less polar solvent until turbidity is observed. Slow cooling should then induce crystallization[2].
Q2: How can I separate the enantiomers of this compound?
A2: Chiral resolution is a critical step. There are two primary methods:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as (+)-camphorsulfonic acid or a chiral amine, to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization[3]. The desired diastereomer is then treated with an acid or base to liberate the pure enantiomer.
-
Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers[4][5]. Cellulose- or amylose-based columns are often effective for this class of compounds. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol, is crucial for achieving good separation[5].
Q3: What are the key considerations for developing an HPLC method to assess the purity of my compound?
A3: For achiral purity analysis, a reversed-phase C18 column is a good starting point. The mobile phase will likely be a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. For chiral purity analysis, a chiral column is necessary, as described in the previous question. Method development will involve optimizing the mobile phase composition and flow rate to achieve baseline separation of all components[6][7].
Q4: My compound has poor solubility in common organic solvents. How can I address this for purification?
A4: The low solubility of many amino acids in common organic solvents is a known challenge. Here are some strategies:
-
pH Adjustment: The solubility of amino acids is highly pH-dependent. At its isoelectric point (pI), an amino acid exists as a zwitterion and typically has its lowest solubility in water. Adjusting the pH away from the pI by adding an acid or a base will increase its solubility in aqueous solutions.
-
Solvent Screening: A systematic solvent screening is recommended. Test the solubility in a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol, water). A table summarizing the solubility in common solvents can be a valuable resource (see Table 1).
-
Derivative Formation: In some cases, it may be beneficial to temporarily convert the amino acid to a more soluble derivative, such as an ester or an N-protected form (e.g., Boc-protected), for purification. The protecting group can then be removed in a subsequent step.
Q5: What are some potential impurities I should be aware of during the synthesis of this compound?
A5: Based on general synthetic routes for substituted phenylglycines, potential impurities could include:
-
Unreacted Starting Materials: Such as 2,4-dichlorobenzaldehyde or other precursors.
-
Over- or Under-chlorinated Species: If the dichlorophenyl ring is formed during the synthesis, you might have monochloro- or trichloro-phenylglycine derivatives[1].
-
Byproducts from the Amination Step: Depending on the synthetic method, byproducts from the introduction of the amino group can be present.
-
Racemization Byproducts: During certain resolution or purification steps, some racemization of the desired enantiomer can occur.
Data & Protocols
Table 1: General Solubility Profile of Substituted Phenylglycines
| Solvent | Solubility | Notes |
| Water | Poor at pI, increases with acid/base | The zwitterionic nature dominates solubility. |
| Methanol | Sparingly soluble to soluble | Can be a good solvent for recrystallization. |
| Ethanol | Sparingly soluble | Similar to methanol but often lower solubility. |
| Acetone | Generally insoluble | Useful as an anti-solvent for crystallization. |
| Dichloromethane | Generally insoluble | Useful for washing to remove non-polar impurities. |
| Ethyl Acetate | Generally insoluble | Can be used in chromatographic separations. |
| Diethyl Ether | Insoluble | Useful for precipitation. |
| n-Hexane | Insoluble | Useful as an anti-solvent. |
Note: This table provides a general guideline. The actual solubility of this compound should be determined experimentally.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (1R)-(-)-10-camphorsulfonic acid) in the same solvent.
-
Crystallization: Mix the two solutions. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution upon standing or slow cooling.
-
Isolation: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation.
-
Liberation of the Free Amino Acid: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer with a base (e.g., sodium bicarbonate) to neutralize the resolving agent and liberate the free amino acid.
-
Extraction and Isolation: The free amino acid will partition into either the aqueous or organic layer depending on the pH. Separate the layers and isolate the pure enantiomer by evaporation of the solvent or by precipitation through pH adjustment.
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). 2,4-Dichlorophenoxyacetic acid. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113. International Agency for Research on Cancer. [Link]
-
Sagel, V. N., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]
-
PubChem. (n.d.). (2,4-Dichlorophenoxy)acetic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023, December 27). 2,4-Dichlorophenoxyacetic acid. [Link]
- Google Patents. (2015). CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid.
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 5.9 2,4-d (020) residue and analytical aspects. [Link]
-
PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. [Link]
-
Kessels SA. (n.d.). Resolution processes. [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. [Link]
-
PubMed. (2015). Direct chiral resolution of cloquintocet-mexyl and its application to in vitro degradation combined with clodinafop-propargyl. Journal of Separation Science, 38(14), 2461-2467. [Link]
- Google Patents. (2016). CN103992241B - The preparation method of N-substituted-phenyl glycine.
-
ResearchGate. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. [Link]
-
National Institutes of Health. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences, 20(18), 4620. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
National Institutes of Health. (2016). Inteins as Traceless Purification Tags for Unnatural Amino Acid Proteins. Chembiochem, 17(1), 21-25. [Link]
-
MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(18), 3244. [Link]
-
Stella, J., Yaya, E., & Taddese, A. M. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia, 36(3), 567-580. [Link]
-
National Institutes of Health. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 1), 49–54. [Link]
- Google Patents. (2017). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
-
Springer. (2024). Chromatographic single-step purification of tagless proteins using gp41-1 split inteins. Journal of Chromatography A, 1715, 464571. [Link]
-
Royal Society of Chemistry. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. Organic & Biomolecular Chemistry, 19(20), 4534-4539. [Link]
-
Column Chromatography. (n.d.). Amino Acid Purification. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
Sources
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- 4. Direct chiral resolution of cloquintocet-mexyl and its application to in vitro degradation combined with clodinafop-propargyl - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. ajol.info [ajol.info]
degradation pathways of 2-amino-2-(2,4-dichlorophenyl)acetic acid under experimental conditions
Introduction: This guide provides technical support for researchers investigating the degradation pathways of 2-amino-2-(2,4-dichlorophenyl)acetic acid. It is important to note that specific experimental literature on the degradation of this exact molecule is limited. Therefore, this document combines established principles of amino acid and chlorinated aromatic compound chemistry with field-proven insights to offer a robust framework for your experimental design and troubleshooting. The protocols and pathways described herein are based on expert scientific inference and should be adapted as you gather empirical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound under typical experimental conditions?
A1: Based on its chemical structure, the degradation of this compound is likely to proceed through several key pathways, which may compete or occur sequentially depending on the experimental conditions (e.g., pH, temperature, presence of oxidants, light exposure). The main initial points of reactivity are the amino group, the carboxylic acid group, and the dichlorinated phenyl ring.
-
Deamination and Oxidation: The amino group can be oxidized, leading to the formation of an imino acid, which is then hydrolyzed to the corresponding α-keto acid: 2-oxo-2-(2,4-dichlorophenyl)acetic acid. This is a common metabolic pathway for amino acids.[1][2]
-
Decarboxylation: The carboxylic acid group can be removed, especially under conditions of heat or microbial action, yielding 1-(2,4-dichlorophenyl)methanamine.
-
Oxidative Cleavage of the Aromatic Ring: While more aggressive conditions are generally required, the dichlorophenyl ring can be hydroxylated and subsequently undergo ring-opening. This is a known pathway for the degradation of chlorinated aromatic compounds.
-
Photodegradation: Aromatic systems, particularly those with halogen substituents, can be susceptible to photodegradation. UV irradiation may lead to dechlorination or the formation of other photoproducts.[3]
Q2: I am observing poor solubility of my compound in aqueous buffers. How can I improve this for my degradation studies?
A2: The solubility of amino acids is pH-dependent. This compound has both a basic amino group and an acidic carboxyl group.
-
Adjusting pH: The compound will be least soluble at its isoelectric point (pI). To improve solubility, adjust the pH of your buffer to be at least 1-2 units away from the pI. For this molecule, acidifying the solution (e.g., to pH 2-3) will protonate the amino group, forming a more soluble cationic species. Conversely, making the solution alkaline (e.g., to pH 9-10) will deprotonate the carboxylic acid, forming a more soluble anionic species.
-
Co-solvents: If pH adjustment is not sufficient or is incompatible with your experimental design, consider the use of a small percentage (e.g., 1-5%) of a water-miscible organic solvent such as methanol, ethanol, or acetonitrile. However, be aware that co-solvents can influence reaction kinetics and microbial activity.
Q3: What are the best analytical techniques to monitor the degradation of the parent compound and the emergence of its metabolites?
A3: A combination of chromatographic and spectroscopic methods is ideal.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent starting point for quantifying the disappearance of the parent compound, which should have a strong UV chromophore due to the dichlorophenyl ring. A reverse-phase C18 column is typically suitable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for identifying and quantifying unknown degradation products. Electrospray ionization (ESI) in both positive and negative modes should be explored to detect a wide range of potential metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile degradation products, such as 2,4-dichlorophenol that could arise from more extensive degradation, GC-MS after derivatization may be useful.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, non-reproducible loss of parent compound at t=0. | 1. Adsorption to vessel walls (e.g., plastic tubes).2. Precipitation out of solution due to pH or temperature changes.3. Reaction with components of the buffer or media. | 1. Use silanized glass or polypropylene vessels. Run a control with just the compound and solvent to assess adsorption.2. Verify the solubility of the compound under your exact experimental conditions. Re-dissolve a sample of your reaction mixture at t=0 to confirm the initial concentration.3. Simplify your reaction matrix to identify the reactive component. |
| Multiple unexpected peaks appearing in the chromatogram. | 1. Formation of multiple degradation products.2. Contamination of the starting material or reagents.3. Side reactions, such as dimerization or polymerization. | 1. Use LC-MS to obtain mass data for each peak to aid in identification.2. Run a blank (all components except the test compound) and analyze your starting material for purity.3. Consider lowering the initial concentration of your compound. |
| Degradation rate is much slower than expected. | 1. The compound is highly stable under the tested conditions.2. In microbial studies, the microorganisms may not be adapted to degrade the compound.3. In chemical degradation studies, the concentration of the reactive species (e.g., oxidant) may be too low. | 1. Increase the stressor (e.g., higher temperature, more intense light, stronger oxidant) in a systematic way.2. Use an enrichment culture from a contaminated site or a known degrader strain for similar compounds.3. Increase the concentration of the chemical agent responsible for degradation. |
| Mass balance is poor (sum of parent and known degradants is <90%). | 1. Formation of volatile degradation products that are lost from the system.2. Formation of non-UV active or poorly ionizing products.3. Formation of insoluble polymers or biomass-bound residues. | 1. Use a closed system and analyze the headspace by GC-MS if volatile products are suspected.2. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV and MS.3. Perform a solvent extraction of any solid material (e.g., soil, biomass) to attempt to recover bound residues. |
Proposed Degradation Pathways
The following diagram illustrates a hypothetical degradation network for this compound based on known chemical principles. The actual pathway and major products will be dependent on your specific experimental conditions.
Caption: General workflow for a degradation study of a target compound.
References
-
CDC (Agency for Toxic Substances and Disease Registry). (2021). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services. [Link]
-
PubChem. Compound Summary for CID 1486, 2,4-Dichlorophenoxyacetic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
-
INCHEM. (1997). Dichlorophenoxyacetic acid, 2,4- (Pesticide residues in food: 1997 Part II Toxicological & Environmental). International Programme on Chemical Safety. [Link]
-
IARC. (2017). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 113: 2,4-Dichlorophenoxyacetic acid. International Agency for Research on Cancer. [Link]
-
U.S. EPA. 2,4-Dichlorophenoxyacetic acid. [Link]
-
U.S. EPA. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products. [Link]
-
Dao, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Biodegradation, 33(4), 301–316. [Link]
-
Zhang, J., et al. (2017). Rapid Biodegradation of the Herbicide 2,4-Dichlorophenoxyacetic Acid by Cupriavidus gilardii T-1. Frontiers in Microbiology, 8, 833. [Link]
-
Pose-Juan, E., et al. (2015). 2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils. Science of The Total Environment, 530–531, 18–26. [Link]
-
Desai, S. D. Amino acids degradation and synthesis. LSU Health Sciences Center New Orleans. [Link]
-
Li, Y., et al. (2015). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. International Journal of Quantum Chemistry, 115(15), 981-990. [Link]
-
Zandsalimi, Y., et al. (2020). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Environmental Science and Pollution Research, 27(1), 878-889. [Link]
-
James, S., et al. (2023). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. Bulletin of the Chemical Society of Ethiopia, 37(2), 255-266. [Link]
-
Meister, M., & Fonkoue, I. T. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls. StatPearls Publishing. [Link]
Sources
Technical Support Center: Resolution of 2-amino-2-(2,4-dichlorophenyl)acetic Acid Enantiomers
Welcome to the technical support center for the chiral resolution of 2-amino-2-(2,4-dichlorophenyl)acetic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound's enantiomers. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic this compound?
The resolution of this compound, a chiral carboxylic acid, is most commonly achieved through three main strategies:
-
Diastereomeric Salt Crystallization: This is the most prevalent and scalable method for industrial applications.[1][2] The process involves reacting the racemic amino acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[1][3] These salts possess different physical properties, most importantly solubility, which allows for their separation through fractional crystallization.[3][4]
-
Chiral Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) offers high separation efficiency.[5] This method is excellent for analytical quantification of enantiomeric excess (e.e.) and for small-scale preparative separations.[1][6] However, its cost and complexity can be prohibitive for large-scale production.[1]
-
Enzymatic Resolution: This kinetic resolution method uses enzymes, such as lipases or esterases, that selectively catalyze a reaction on one of the enantiomers.[7][8] For example, an enzyme could selectively hydrolyze an ester derivative of one enantiomer, allowing the resulting acid and the unreacted ester (of the opposite configuration) to be separated.[8][9]
Q2: How do I select the best chiral resolving agent for my diastereomeric salt crystallization?
The selection of an appropriate chiral resolving agent and solvent system is one of the most critical and challenging aspects of developing a successful resolution process.[1] Since this compound is an acid, you will need a chiral base as the resolving agent.
Key Considerations:
-
Availability and Cost: Naturally occurring alkaloids like brucine, strychnine, and quinine are classic choices, though synthetic amines such as 1-phenylethanamine are also common.[10]
-
Salt-forming Ability: The agent must efficiently form a crystalline salt with the target compound.
-
Solubility Differential: The resulting pair of diastereomeric salts must have a significant solubility difference in a chosen solvent to enable separation by crystallization.[11]
-
Screening: A systematic screening of various chiral bases and solvents is the most effective approach.[1] This is often done on a small scale to quickly identify promising candidates before optimization.
| Table 1: Common Chiral Resolving Agents for Racemic Acids |
| Class |
| Alkaloids |
| Synthetic Amines |
| Amino Alcohols |
Q3: What are the most critical parameters that influence the success of a diastereomeric salt crystallization?
The success of this technique hinges on the precise control of several parameters that govern nucleation and crystal growth:
-
Solvent System: The choice of solvent is paramount as it dictates the solubility of both diastereomeric salts.[12] An ideal solvent will maximize the solubility difference between them.[11] Mixed solvent systems (a solvent and an anti-solvent) can provide greater flexibility for optimization.[12]
-
Supersaturation: This is the driving force for crystallization. It is typically controlled by adjusting the concentration and temperature. A carefully controlled cooling profile is often essential for selective crystallization.[3][12]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amino acid can significantly impact the purity and yield of the crystallization.[12]
-
Temperature: Temperature directly affects solubility. An optimized temperature profile, including the final cooling temperature, is crucial for maximizing yield without compromising purity.[11][12]
Troubleshooting Guides: From Problem to Solution
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Q4: I'm not getting any crystals, or the product is an oil. What's wrong?
Possible Cause 1: Inappropriate Solvent Choice The diastereomeric salts may be too soluble in the chosen solvent, preventing them from reaching the necessary supersaturation to crystallize. Conversely, if solubility is too low, the salts may precipitate as an amorphous solid or oil rather than forming an ordered crystal lattice.
Solution:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., alcohols like methanol/ethanol, ketones like acetone, esters like ethyl acetate, and water or mixtures thereof).
-
Introduce an Anti-Solvent: If the salt is highly soluble, gradually add an "anti-solvent" (a solvent in which the salt is poorly soluble) to induce crystallization. This must be done slowly to avoid oiling out.
Possible Cause 2: Insufficient Supersaturation The solution may not be concentrated enough, or the temperature may be too high, for crystallization to occur.
Solution:
-
Concentration: Carefully remove a portion of the solvent under reduced pressure to increase the concentration.
-
Temperature Control: Ensure your cooling profile is slow and reaches a sufficiently low final temperature to reduce the solubility of the target diastereomer.[12]
Q5: My crystalline product has a low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.). How can I improve it?
A low d.e. (and consequently a low e.e. after salt breaking) is typically caused by the co-precipitation of the more soluble, undesired diastereomer.[12]
Solution Workflow:
-
Perform Recrystallization: This is the most effective method to purify the diastereomeric salt. Dissolve the enriched salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process often removes the more soluble, undesired diastereomer.[12]
-
Control the Cooling Rate: A rapid temperature drop can lead to kinetic trapping of the undesired diastereomer. A slower, more controlled cooling profile allows the system to remain closer to equilibrium, favoring the crystallization of the less soluble salt.[12]
-
Optimize the Solvent System: The polarity of the solvent can dramatically influence the relative solubilities of the diastereomers. Experiment with different solvent mixtures to maximize this difference.[12]
-
Adjust Stoichiometry: The molar ratio of the resolving agent can be critical. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a purer initial crop of crystals, albeit at the cost of yield.
Q6: The enantiomeric purity is high, but my yield is unacceptably low. What are the trade-offs and solutions?
Low yield is a common problem, especially when prioritizing purity.
Possible Cause 1: High Solubility of the Desired Salt Even the "less soluble" diastereomer may still have significant solubility in the mother liquor, especially at the final crystallization temperature.[12]
Solution:
-
Optimize Final Temperature: Ensure the crystallization mixture is cooled to the lowest practical temperature to minimize the amount of product remaining in the solution.
-
Use an Anti-Solvent: After the initial crystallization, a carefully controlled addition of an anti-solvent to the mother liquor can be used to precipitate more of the desired product, potentially as a second crop of slightly lower purity.[12]
Possible Cause 2: Co-precipitation If the solubilities of the two diastereomers are very close, achieving high purity inherently means sacrificing the yield of the desired enantiomer that remains in solution.[12]
Solution:
-
Re-evaluate the Resolving Agent/Solvent System: The fundamental issue may be an insufficient solubility difference. A different resolving agent or solvent system that provides better selectivity is the most robust solution.[1][12]
-
Isolate and Rework the Mother Liquor: The mother liquor is now enriched with the other enantiomer. You can isolate this enantiomer by breaking the salt and then attempting a resolution with the opposite enantiomer of your resolving agent.
Experimental Protocols
Protocol 1: General Workflow for Diastereomeric Salt Resolution
This protocol outlines the fundamental steps from salt formation to the isolation of the pure enantiomer.
Step-by-Step Methodology:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve the racemic this compound in a pre-determined optimal solvent with gentle heating.
-
Add the chiral resolving agent (typically 0.5-1.0 molar equivalent). Stir until all solids are dissolved.
-
-
Crystallization:
-
Slowly cool the solution according to a pre-defined profile. A rate of 5-10 °C per hour is a good starting point.
-
If crystallization does not occur spontaneously, consider seeding with a small crystal of the desired diastereomeric salt.
-
Once crystallization is complete, hold the slurry at the final temperature for several hours to maximize yield.
-
-
Isolation and Purification:
-
Filter the crystalline solid and wash it with a small amount of cold solvent to remove residual mother liquor.
-
Dry the diastereomeric salt. At this stage, determine the diastereomeric excess (d.e.) using a suitable analytical method (e.g., HPLC).
-
If the d.e. is insufficient, perform a recrystallization.[12]
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
To break the salt, adjust the pH. Since the resolving agent is a base, add a strong acid (e.g., HCl) until the amino acid precipitates.[10] Conversely, if a chiral acid was used to resolve a basic compound, a strong base would be added.[10]
-
Filter the precipitated, enantiomerically pure amino acid, wash with water, and dry.
-
Confirm the final enantiomeric excess (e.e.) using chiral HPLC.
-
References
-
Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. [Link]
-
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
-
Royal Society of Chemistry. (n.d.). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. [Link]
-
PubMed. (1995). Resolution of enantiomers of amino acids by HPLC. [Link]
-
EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
ACS Publications. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. [Link]
-
IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID. [Link]
-
Breaking Down the Methods. (2025). Chromatography and Crystallization in Chiral Resolution. [Link]
-
PubMed. (2017). 2,4-Dichlorophenol Enzymatic Removal and Its Kinetic Study Using Horseradish Peroxidase Crosslinked to Nano Spray-Dried Poly(Lactic-Co-Glycolic Acid) Fine Particles. [Link]
-
RSC Publishing. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]
-
ResearchGate. (2025). (PDF) Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. [Link]
- Google Patents. (n.d.). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
-
Technobis. (2022). Advancements in chiral crystallization. [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Resolution with Frozen Aqueous Amino Acids. [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
-
ACS Publications. (n.d.). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. [Link]
-
NIH. (n.d.). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. [Link]
-
ACS Publications. (n.d.). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. [Link]
-
NIH. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. [Link]
-
PubMed. (1985). Effects of 2,4-dichlorophenoxyacetic acid (2,4-D) on biogenic amines and their acidic metabolites in brain and cerebrospinal fluid of rats. [Link]
-
Journal of Chemical Technology and Metallurgy. (n.d.). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*. [Link]
-
Semantic Scholar. (2025). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. [Link]
-
AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
-
PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. [Link]
- Google Patents. (n.d.). EP0038641B1 - Process for producing d-2-amino-2-(1,4-cyclohexadienyl) acetic acid.
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. Resolution of enantiomers of amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid
Welcome to the technical support center for the synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important amino acid derivative, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
The synthesis of this compound, commonly prepared via the Strecker synthesis, is a robust process. However, like any multi-step organic synthesis, it is not without its potential pitfalls. This section is designed to help you identify and resolve common issues that may arise during your experiments.
Issue 1: Low Yield of the Intermediate α-Aminonitrile
Question: I am experiencing a significantly lower than expected yield of 2-amino-2-(2,4-dichlorophenyl)acetonitrile after reacting 2,4-dichlorobenzaldehyde with a cyanide source and ammonia. What are the potential causes and how can I improve the yield?
Answer:
A low yield of the α-aminonitrile intermediate in the Strecker synthesis is a common issue that can often be traced back to several key factors related to the initial reaction conditions.
Potential Causes and Solutions:
-
Inefficient Imine Formation: The first step of the Strecker synthesis is the formation of an imine from 2,4-dichlorobenzaldehyde and ammonia. This equilibrium can be unfavorable if water is not effectively removed.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that your reagents and solvent are as anhydrous as possible. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄), can help to drive the equilibrium towards the imine.
-
Ammonia Source: The concentration and source of ammonia are critical. Using ammonium chloride (NH₄Cl) in conjunction with a cyanide salt (e.g., KCN or NaCN) is a common and safer alternative to handling ammonia gas directly. The ammonium ion acts as a mild acid to protonate the aldehyde, activating it for nucleophilic attack by ammonia.
-
-
-
Side Reactions of 2,4-Dichlorobenzaldehyde: Under the basic conditions that can arise during the Strecker reaction, aldehydes lacking an α-hydrogen, such as 2,4-dichlorobenzaldehyde, are susceptible to the Cannizzaro reaction. This disproportionation reaction would lead to the formation of 2,4-dichlorobenzyl alcohol and 2,4-dichlorobenzoic acid, thereby consuming your starting material.
-
Troubleshooting:
-
pH Control: Carefully control the pH of the reaction mixture. The Strecker reaction is typically carried out under mildly acidic to neutral conditions to favor imine formation and minimize the Cannizzaro reaction, which is promoted by strong bases.
-
Order of Addition: Consider adding the cyanide source gradually to the mixture of the aldehyde and ammonia source to maintain a controlled reaction environment.
-
-
-
Cyanohydrin Formation: The cyanide ion can directly attack the carbonyl group of 2,4-dichlorobenzaldehyde to form the corresponding cyanohydrin. While this is also a potential intermediate, the subsequent reaction with ammonia to form the α-aminonitrile may be less efficient than the direct reaction with the pre-formed imine.
-
Troubleshooting:
-
Optimize Reaction Conditions: Adjusting the temperature and reaction time can influence the relative rates of imine and cyanohydrin formation. Lower temperatures may favor the desired pathway.
-
-
Issue 2: Incomplete Hydrolysis of the α-Aminonitrile
Question: During the acid-catalyzed hydrolysis of 2-amino-2-(2,4-dichlorophenyl)acetonitrile to the final amino acid, I am observing a significant amount of unreacted nitrile or the formation of an amide intermediate. How can I drive the reaction to completion?
Answer:
The hydrolysis of the α-aminonitrile to the corresponding carboxylic acid is a critical step that requires careful control of reaction conditions to ensure complete conversion.
Potential Causes and Solutions:
-
Insufficiently Strong Acid or Low Temperature: The hydrolysis of a nitrile is a relatively slow process that requires forcing conditions.
-
Troubleshooting:
-
Acid Concentration and Type: Employ a strong acid such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is often heated to reflux to increase the rate of hydrolysis.
-
Reaction Time: Ensure a sufficient reaction time. The hydrolysis proceeds through an amide intermediate, and pushing the reaction to the carboxylic acid may require prolonged heating. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
-
-
Formation of the Intermediate Amide: Partial hydrolysis of the nitrile will yield the corresponding α-amino amide. While this is an intermediate on the path to the desired amino acid, its accumulation indicates that the reaction has not gone to completion.
-
Troubleshooting:
-
Extended Reflux: Continue to reflux the reaction mixture. The hydrolysis of the amide to the carboxylic acid is the second stage of the nitrile hydrolysis and also requires acidic conditions and heat.
-
-
Issue 3: Presence of Impurities in the Final Product
Question: My final this compound product shows the presence of several impurities after purification. What are the likely side products and how can I minimize their formation and remove them?
Answer:
The presence of impurities in the final product can arise from side reactions occurring at either the aminonitrile formation or the hydrolysis stage.
Common Impurities and Mitigation Strategies:
| Impurity | Likely Origin | Mitigation and Purification |
| 2,4-Dichlorobenzoic Acid | Cannizzaro reaction of the starting aldehyde or oxidation of the aldehyde. | Maintain careful pH control during the Strecker reaction to avoid basic conditions. Purification can be achieved by recrystallization, taking advantage of the different solubility profiles of the amino acid and the benzoic acid derivative. |
| 2,4-Dichlorobenzyl Alcohol | Cannizzaro reaction of the starting aldehyde. | Similar to the mitigation of 2,4-dichlorobenzoic acid, pH control is key. This alcohol is more nonpolar than the amino acid and can be removed by extraction or chromatography. |
| Unreacted 2,4-Dichlorobenzaldehyde | Incomplete reaction in the first step. | Ensure an adequate reaction time and appropriate stoichiometry of reagents in the Strecker synthesis. Can be removed by extraction. |
| α-Hydroxy-2-(2,4-dichlorophenyl)acetic acid | Hydrolysis of the cyanohydrin formed from the direct addition of cyanide to the aldehyde. | Optimize conditions to favor imine formation over cyanohydrin formation (e.g., anhydrous conditions). Separation can be challenging due to similar polarities; fractional crystallization may be effective. |
Purification Protocol:
A general purification strategy for this compound involves the following steps:
-
Neutralization and Precipitation: After acidic hydrolysis, carefully neutralize the reaction mixture to the isoelectric point of the amino acid. This will cause the product to precipitate out of the aqueous solution.
-
Filtration and Washing: Collect the precipitated solid by filtration and wash it thoroughly with cold water to remove inorganic salts and water-soluble impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture) to remove remaining impurities.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown during the hydrolysis step. Is this normal and will it affect my final product?
A1: The development of a dark color during acid hydrolysis at elevated temperatures is not uncommon, especially with aromatic compounds. This can be due to minor decomposition or side reactions. While it may not significantly impact the yield of the desired amino acid, it can make purification more challenging. Decolorizing the solution with activated charcoal before crystallization can often remove these colored impurities.
Q2: The Strecker synthesis produces a racemic mixture of the amino acid. How can I obtain a single enantiomer?
A2: The standard Strecker synthesis is not stereoselective and will produce a 50:50 mixture of the (R)- and (S)-enantiomers. To obtain a single enantiomer, you will need to perform a chiral resolution. This can be achieved by:
-
Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
-
Enzymatic Resolution: Using an enzyme that selectively acts on one of the enantiomers.
Q3: Can I use a different starting material instead of 2,4-dichlorobenzaldehyde?
A3: The Strecker synthesis is versatile and can be applied to a wide range of aldehydes and ketones to produce different amino acids. If you wish to synthesize a different α-amino acid, you would start with the corresponding aldehyde or ketone.
Q4: What are the main safety precautions I should take during this synthesis?
A4: The Strecker synthesis involves the use of highly toxic cyanide salts. It is imperative to:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Have a cyanide antidote kit readily available and be trained in its use.
-
Quench any residual cyanide in the reaction mixture and waste with a suitable oxidizing agent (e.g., bleach) before disposal, following your institution's safety protocols.
Visualizing the Process
The Strecker Synthesis Pathway
Caption: Overview of the two-step Strecker synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for addressing low aminonitrile yield.
References
-
Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2017). 2,4-DICHLOROPHENOXYACETIC ACID. In Some Organophosphate Insecticides and Herbicides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112. International Agency for Research on Cancer. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
- Google Patents. (2015). CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid.
- Google Patents. (2016).
-
Sagel, V. N., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid. National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention. (2015). 2,4-Dichlorophenoxyacetic Acid. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
-
L.S. College, Muzaffarpur. (2021, December 9). Cannizzaro reaction. [Link]
-
ResearchGate. (n.d.). Effect of acetonitrile in the hydrolysis reaction at room temperature...[Link]
- Google Patents. (2017).
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
The Journal of Organic Chemistry. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. [Link]
-
Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. [Link]
- Google Patents. (1993). US5254729A - Method for purifying glycine.
-
PubMed. (1997). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic Acid] by Sphingomonas Herbicidovorans MH. [Link]
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]
-
Creation.com. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. [Link]
-
MDPI. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. [Link]
-
MDPI. (n.d.). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. [Link]
Technical Support Center: Stability of Chlorinated Phenylacetic Acid Derivatives in Solution
Senior Application Scientist Note: Initial searches for stability data on 2-amino-2-(2,4-dichlorophenyl)acetic acid did not yield sufficient specific information to create a comprehensive and authoritative guide. This compound, a derivative of phenylglycine, is not as widely documented in public literature as other related molecules.
However, to provide a valuable framework and address the core principles of your request, we have developed this technical support guide based on the extensive data available for a structurally related and widely studied compound: 2,4-Dichlorophenoxyacetic acid (2,4-D) . While both molecules share a dichlorinated phenyl ring, their core structures (amino acid vs. phenoxyacetic acid) are fundamentally different.
Crucial Disclaimer: The information presented below pertains specifically to 2,4-Dichlorophenoxyacetic acid (2,4-D). The degradation pathways, stability profiles, and experimental conditions described here serve as an illustrative guide. Researchers working with this compound should use this document as a methodological template for conducting their own stability studies and should not assume a direct correlation in results. The functional groups (amino vs. ether linkage) will significantly influence the chemical behavior and stability of the molecule in solution.
Frequently Asked Questions (FAQs): Stability of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Solution
Q1: What are the primary factors that influence the stability of 2,4-D in aqueous solutions?
The stability of 2,4-D in solution is primarily influenced by pH, light exposure (photolysis), and microbial activity. While generally stable to hydrolysis under environmental pH conditions, its degradation is significantly accelerated by the presence of microorganisms and exposure to sunlight.[1][2][3] Temperature also plays a role, with higher temperatures generally increasing the rate of microbial degradation.[4]
Q2: How does pH affect the stability of 2,4-D and its common ester formulations?
The free acid form of 2,4-D is relatively stable against hydrolysis at pH levels of 5, 7, and 9 over a 30-day period in sterile, dark conditions.[3] However, its ester formulations are susceptible to hydrolysis, especially under alkaline conditions. For example, the 2,4-D ethylhexyl ester degrades rapidly at pH 9, with a calculated half-life of 52.2 hours, compared to 48.3 days at pH 7 and 99.7 days at pH 5.[3] This highlights the importance of pH control when working with ester derivatives to prevent unintended conversion to the parent acid.
Q3: Is 2,4-D sensitive to light? What are the expected degradation products?
Yes, 2,4-D undergoes photodegradation, especially in the presence of sensitizers in sunlit surface waters.[1] The primary degradation pathway involves the cleavage of the ether bond to form 2,4-dichlorophenol (2,4-DCP) and further degradation to compounds like 1,2,4-benzenetriol.[3][4] In one study, the half-life of 2,4-D acid under continuous irradiation was approximately 13 days.[3]
Q4: What are the recommended storage conditions for a stock solution of 2,4-D?
To ensure the stability of a 2,4-D stock solution, it should be stored in a dark, cool environment, preferably refrigerated (2-8°C), to minimize both photodegradation and microbial activity. For long-term storage, sterile filtration of the solution into an amber or foil-wrapped, tightly sealed container is recommended. Given its stability against hydrolysis, buffering to a slightly acidic or neutral pH (e.g., pH 5-7) is appropriate.
Troubleshooting Guide: Investigating 2,4-D Instability in Experiments
This section addresses common issues encountered by researchers suggesting compound instability.
Issue 1: Loss of Potency or Inconsistent Results Over Time
-
Potential Cause: Degradation of the 2,4-D molecule in your experimental solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Potential Cause: Formation of degradation products.
-
Scientific Rationale: The appearance of new peaks, particularly those with retention times and mass-to-charge ratios corresponding to known degradants like 2,4-dichlorophenol (2,4-DCP), is a strong indicator of compound breakdown.
-
Troubleshooting Steps:
-
Identify Degradants: Compare the mass spectra of the unknown peaks to the known masses of potential degradation products (e.g., 2,4-DCP).
-
Forced Degradation Study: Intentionally stress a sample of your 2,4-D solution (e.g., expose to strong UV light, high heat, or extreme pH) and analyze it. The resulting degradation peaks can serve as standards to confirm the identity of the unknown peaks in your experimental samples.
-
Review Experimental Setup:
-
Light Exposure: Are your samples protected from ambient light during long incubations?
-
pH of Media: Is the pH of your solution driving hydrolysis (especially for ester forms)? Breakdown is pH-dependent.[2]
-
Temperature: Are experiments run at elevated temperatures that could accelerate degradation?[4]
-
-
Experimental Protocols
Protocol 1: Basic Stability Assessment of 2,4-D in Aqueous Buffer
This protocol provides a framework for evaluating the stability of 2,4-D under defined conditions.
Objective: To determine the rate of degradation of 2,4-D in a buffered aqueous solution at a specific pH and temperature, with and without light exposure.
Materials:
-
2,4-Dichlorophenoxyacetic acid (analytical grade)
-
HPLC-grade methanol and water
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Sterile amber and clear glass vials
-
0.22 µm syringe filters
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 2,4-D in methanol to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Working Solution: Dilute the stock solution with the phosphate buffer to a final concentration of 100 µg/mL. Ensure the final methanol concentration is low (<1%) to avoid co-solvent effects.
-
Aliquot Samples: Dispense the working solution into two sets of vials:
-
Set A: Amber vials (dark condition)
-
Set B: Clear vials (light condition)
-
-
Storage: Place both sets in a temperature-controlled incubator (e.g., 25°C). Position Set B under a broad-spectrum light source.
-
Time-Point Sampling: At specified time points (e.g., 0, 24, 48, 72, 96, 168 hours), remove one vial from each set.
-
Sample Analysis:
-
Filter the sample through a 0.22 µm filter.
-
Analyze immediately by a validated HPLC method to quantify the remaining concentration of 2,4-D. A common method uses a C18 column with a mobile phase of acetonitrile and water (acidified) and UV detection around 220-230 nm.
-
-
Data Analysis: Plot the concentration of 2,4-D versus time for each condition. Calculate the degradation rate and half-life.
Data Summary Table: Factors Influencing 2,4-D Degradation
| Parameter | Condition | Half-Life | Primary Degradation Pathway | Reference |
| Hydrolysis | pH 5, 7, 9 (Sterile, Dark, 25°C) | Stable (>30 days) | Negligible | [3] |
| Hydrolysis (Ester) | pH 9 (2,4-D Ethylhexyl Ester) | 52.2 hours | Hydrolysis to 2,4-D acid | [3] |
| Photolysis | Aqueous Solution (Sunlight) | ~13 days (continuous light) | Photodegradation | [3] |
| Biodegradation | Aerobic Aquatic Environment | ~15 days | Microbial Metabolism | [1][2] |
| Biodegradation | Aerobic Mineral Soil | ~6.2 days | Microbial Metabolism | [1] |
| Biodegradation | Anaerobic Aquatic Environment | 41 - 333 days | Microbial Metabolism | [1][2] |
Visualizing Degradation Pathways
The primary degradation pathways for 2,4-D in environmental and laboratory settings involve microbial action and photolysis.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. 939. Dichlorophenoxyacetic, 2,4- acid (Pesticide residues in food: 1997 Part II Toxicological & Environmental) [inchem.org]
- 4. Rapid Biodegradation of the Herbicide 2,4-Dichlorophenoxyacetic Acid by Cupriavidus gilardii T-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-amino-2-(2,4-dichlorophenyl)acetic acid
Welcome to the technical support center for 2-amino-2-(2,4-dichlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the solubility of this compound. Our approach is rooted in foundational physicochemical principles and validated through established experimental protocols.
Understanding the Molecule: A Zwitterionic Phenylglycine Derivative
This compound is a derivative of the amino acid phenylglycine. Its structure includes a carboxylic acid group (-COOH), an amino group (-NH₂), and a 2,4-dichlorophenyl ring. The presence of both an acidic and a basic functional group means this molecule is amphoteric and exists as a zwitterion in solution, particularly near its isoelectric point.
The key to manipulating its solubility lies in understanding its acid-base chemistry. The molecule can exist in three primary forms depending on the pH of the solution: a positively charged cation in acidic conditions, a negatively charged anion in basic conditions, and a neutral zwitterion with both positive and negative charges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my this compound not dissolving in water?
Answer: The limited aqueous solubility of this compound is likely due to the pH of your water being close to the compound's isoelectric point (pI). At the pI, the net charge of the molecule is zero, minimizing its interaction with polar water molecules and leading to its lowest solubility[1]. The nonpolar 2,4-dichlorophenyl group also contributes to its low water solubility. To increase solubility, you must shift the pH of the solution away from the pI.
Troubleshooting Guide 1: Determining the Isoelectric Point (pI) and Optimizing pH
The first step in systematically increasing the solubility of this compound is to understand its pH-solubility profile. This requires determining its pKa values.
The Causality Behind pH Adjustment: By adjusting the pH, we alter the ionization state of the carboxylic acid and amino groups.
-
At a pH below the pKa of the carboxyl group (pKa₁) , the compound will be predominantly in its cationic form (protonated amine, neutral carboxylic acid), which is more soluble in water.
-
At a pH above the pKa of the amino group (pKa₂) , the compound will be in its anionic form (deprotonated carboxylic acid, neutral amine), which is also more soluble in water.
Since the exact pKa values for this compound are not readily published, an experimental determination is highly recommended. For the parent compound, D-2-phenylglycine, a predicted pKa for the carboxylic acid is around 1.94[2]. The electron-withdrawing chloro-substituents on the phenyl ring will likely lower both pKa values.
Experimental Protocol: Potentiometric Titration to Estimate pKa and pI
-
Preparation: Prepare a 0.01 M solution of this compound in a known volume of deionized water. If it doesn't fully dissolve, create a slurry.
-
Titration with Acid: Slowly titrate the solution/slurry with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition.
-
Titration with Base: In a separate experiment, titrate a fresh solution/slurry with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
-
pI Calculation: The isoelectric point can be calculated as the average of the two pKa values: pI = (pKa₁ + pKa₂)/2 [3].
Once you have an estimate of the pI, you can adjust the pH of your solution to be at least 2 units away from the pI to significantly increase solubility.
Workflow for pH-Based Solubilization
Caption: Workflow for increasing solubility via pH adjustment.
Troubleshooting Guide 2: Salt Formation for Enhanced Aqueous Solubility
If adjusting the pH of the final solution is not desirable for your experiment, creating a salt of the compound beforehand is an excellent alternative. Salt formation is a widely used and effective method for increasing the solubility of acidic and basic drugs[4].
The Causality Behind Salt Formation: By reacting the zwitterionic compound with a strong acid or base, you form a stable salt that is more readily solvated by water. For this compound, you can form either an acid salt (e.g., hydrochloride salt) or a base salt (e.g., sodium salt).
Experimental Protocol: Preparation of a Sodium Salt
-
Dissolution: Suspend a known molar amount of this compound in a minimal amount of a suitable solvent like ethanol.
-
Base Addition: Add one molar equivalent of a strong base, such as sodium hydroxide (as a concentrated aqueous solution or as sodium methoxide in methanol), dropwise while stirring.
-
Precipitation/Isolation: The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the salt.
-
Washing and Drying: Wash the resulting salt with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and dry it under a vacuum.
-
Solubility Test: Test the solubility of the prepared salt in water. A significant increase in solubility is expected.
Table 1: Expected Solubility Outcomes of Different Forms
| Compound Form | Expected Aqueous Solubility | Rationale |
| Zwitterion (at pI) | Low | Net neutral charge, poor interaction with water[1]. |
| Cationic Form (low pH) | High | The positively charged species is readily solvated by water. |
| Anionic Form (high pH) | High | The negatively charged species is readily solvated by water. |
| Salt Form (e.g., Sodium Salt) | High | The ionic nature of the salt leads to strong interactions with water molecules[4]. |
Troubleshooting Guide 3: Utilizing Co-solvents
When working with organic solvents or mixed aqueous-organic systems, co-solvency can be an effective strategy.
The Causality Behind Co-solvency: Co-solvents work by reducing the polarity of the solvent system (e.g., water), making it more favorable for the non-polar parts of the solute (the dichlorophenyl ring) to dissolve[5].
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG 300/400)
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Experimental Protocol: Screening for an Effective Co-solvent
-
Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.
-
Stock Solutions: Prepare stock solutions of the co-solvents in water at various percentages (e.g., 10%, 20%, 40%, 60%, 80% v/v).
-
Solubility Determination: Add an excess of this compound to a fixed volume of each co-solvent mixture.
-
Equilibration: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the solubility of the compound as a function of the co-solvent percentage to identify the optimal mixture.
Logical Relationship of Co-solvency
Caption: How co-solvents enhance the solubility of amphiphilic molecules.
FAQ 2: Can other amino acids help solubilize my compound?
Answer: Yes, this is a promising area of formulation science. Basic amino acids, such as arginine and lysine, have been shown to enhance the solubility of poorly water-soluble acidic drugs through non-ionic interactions and salt formation[6][7]. This approach could be beneficial for this compound, especially in maintaining a near-neutral pH. The mechanism often involves the formation of soluble complexes or co-amorphous systems[6][8].
References
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Amino acid. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
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Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1: Preparation, stability and dissolution enhancement. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Isoelectric point and zwitterions. (n.d.). Khan Academy. Retrieved January 27, 2026, from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved January 27, 2026, from [Link]
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The acid-base behaviour of amino acids. (n.d.). Chemguide. Retrieved January 27, 2026, from [Link]
-
Isoelectric Points of Amino Acids (and How To Calculate Them). (2023). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Why amino acids (Zwitterion) become either negative or positive at low and high pH solutions? (2015). Chemistry Stack Exchange. Retrieved January 27, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
What Is Glycine's Isoelectric Point? (2025). YouTube. Retrieved January 27, 2026, from [Link]
-
o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. Retrieved January 27, 2026, from [Link]
-
2,4-D. (n.d.). AERU - University of Hertfordshire. Retrieved January 27, 2026, from [Link]
-
IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES. (n.d.). isoelectric.org. Retrieved January 27, 2026, from [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved January 27, 2026, from [Link]
-
Genistein Co-Amorphous Systems with Amino Acids: An Investigation into Enhanced Solubility and Biological Activity. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025). ScienceDirect. Retrieved January 27, 2026, from [Link]
-
2,4-D. (1998). Food and Agriculture Organization of the United Nations. Retrieved January 27, 2026, from [Link]
-
Solubility Enhancement Techniques. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]
-
Nucleophilic substitution of chlorine atoms in polyvinyl chloride. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved January 27, 2026, from [Link]
-
Isoelectric Point of Amino Acids, Part 2 | MCAT Organic Chemistry Prep. (2020). YouTube. Retrieved January 27, 2026, from [Link]
-
(R)-(-)-2-Phenylglycine chloride hydrochloride. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Methods of solubility enhancements. (2017). Slideshare. Retrieved January 27, 2026, from [Link]
-
L-Phenylglycine BP EP USP CAS 2935-35-5. (n.d.). Fengchen. Retrieved January 27, 2026, from [Link]
-
N-Phenylglycine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
2,4-DICHLOROPHENOXYACETIC ACID. (2015). IARC Publications. Retrieved January 27, 2026, from [Link]
-
Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenoxy- acetic acid (2,4-D). (n.d.). UK Technical Advisory Group on the Water Framework Directive. Retrieved January 27, 2026, from [Link]
-
(2,4-Dichlorophenoxy)Acetic Acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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- 2. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]
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- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of 2-amino-2-(2,4-dichlorophenyl)acetic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-amino-2-(2,4-dichlorophenyl)acetic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the enantiomeric purity of this valuable compound throughout your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is this compound particularly susceptible to it?
A1: Racemization is the process that converts an enantiomerically pure substance into a 1:1 mixture of both enantiomers (a racemate), resulting in the loss of optical activity. This compound, an aryl glycine derivative, is highly prone to racemization because the hydrogen atom on its chiral α-carbon is unusually acidic.
This increased acidity is due to two main factors:
-
Aryl Group Stabilization: The dichlorophenyl ring can stabilize the planar carbanion intermediate that forms when the α-hydrogen is removed.[1][2]
-
Inductive Effects: The electron-withdrawing nature of the adjacent carboxylic acid and amino groups further facilitates the removal of the α-hydrogen.
Under basic conditions, a base can abstract this acidic proton, creating a flat (achiral) carbanion intermediate. When this intermediate is reprotonated, the proton can add to either face of the planar molecule with roughly equal probability, leading to a mixture of both R and S enantiomers.[2]
Sources
Navigating the Scale-Up of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid, a crucial building block in the development of novel therapeutics, presents unique challenges when transitioning from the laboratory bench to pilot or industrial scale. This technical support guide, designed for professionals in the field, provides in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and scalable synthetic process. The primary route discussed is the Strecker synthesis, a classic and versatile method for α-amino acid production.[1][2]
I. Synthesis Overview: The Strecker Reaction Pathway
The synthesis of this compound is typically achieved through a two-step Strecker synthesis.[1][2] This process begins with the reaction of 2,4-dichlorobenzaldehyde with an ammonia source and a cyanide source to form the intermediate, 2-amino-2-(2,4-dichlorophenyl)acetonitrile. Subsequent hydrolysis of this aminonitrile yields the final product.
Caption: Strecker synthesis pathway for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis and scale-up of this compound.
Q1: What are the recommended starting materials for the synthesis of 2,4-dichlorobenzaldehyde?
A1: For large-scale production, the most common precursor is 2,4-dichlorotoluene. This can be oxidized to 2,4-dichlorobenzaldehyde. While other methods exist, such as the Vilsmeier-Haack reaction, the oxidation of 2,4-dichlorotoluene is often more economically viable for industrial applications.[3]
Q2: What are the safest and most efficient cyanide sources for the Strecker reaction at scale?
A2: While hydrogen cyanide (HCN) gas can be used, its high toxicity presents significant handling challenges.[1] For safer industrial applications, inorganic cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) are preferred.[1] These are typically used in aqueous solutions.
Q3: What are the typical conditions for the hydrolysis of the aminonitrile intermediate?
A3: The hydrolysis of 2-amino-2-(2,4-dichlorophenyl)acetonitrile can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis, often with concentrated hydrochloric acid, is a common method. Basic hydrolysis, using reagents like sodium hydroxide, is also effective. The choice between acidic and basic conditions can impact the impurity profile and should be optimized for the specific process.
Q4: Does the Strecker synthesis produce a racemic mixture?
A4: Yes, the classical Strecker synthesis results in a racemic mixture of the (R) and (S) enantiomers of the amino acid.[2] This is because the cyanide nucleophile can attack the planar imine intermediate from either face with equal probability. If a single enantiomer is required, a subsequent resolution step or the use of a chiral auxiliary or catalyst during the synthesis is necessary.[4]
III. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the scale-up of this compound synthesis.
Caption: Troubleshooting decision tree for the synthesis of this compound.
A. Issues in Aminonitrile Formation (Step 1)
| Problem | Potential Cause | Recommended Action |
| Low Yield of Aminonitrile | Purity of 2,4-dichlorobenzaldehyde: Impurities in the starting aldehyde can lead to side reactions and reduced yield. | Verify the purity of the aldehyde using techniques like GC or HPLC. If necessary, purify the aldehyde by distillation or recrystallization.[5] |
| Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants are critical. | Systematically optimize the reaction parameters. A design of experiments (DoE) approach can be beneficial for identifying optimal conditions at scale. | |
| Inefficient Mixing: In large reactors, poor agitation can lead to localized concentration gradients and reduced reaction rates. | Ensure adequate mixing is achieved. Consider the use of baffles and appropriate impeller design for the reactor. | |
| Formation of Impurities | Side Reactions: The aldehyde may undergo self-condensation or other side reactions under the reaction conditions. | Maintain strict temperature control. The order of addition of reagents can also influence the formation of by-products. |
| Decomposition of Cyanide: Cyanide can be sensitive to pH and temperature. | Ensure the pH of the reaction mixture is maintained within the optimal range for the cyanide source being used. |
B. Issues in Hydrolysis (Step 2)
| Problem | Potential Cause | Recommended Action |
| Incomplete Hydrolysis | Insufficient Acid or Base Concentration: The concentration of the hydrolyzing agent may be too low for complete conversion. | Increase the concentration of the acid or base. Monitor the reaction progress by HPLC to determine the optimal concentration. |
| Insufficient Reaction Time or Temperature: The hydrolysis may be slow under the current conditions. | Increase the reaction temperature or extend the reaction time. Again, monitoring the reaction is crucial to avoid degradation of the product. | |
| Significant Racemization | Harsh Hydrolysis Conditions: High temperatures and extreme pH can promote racemization of the chiral center. | Explore milder hydrolysis conditions. This could involve using a lower temperature for a longer duration or using a different acid or base. |
| Low Purity of the Final Product | Incomplete Removal of By-products: By-products from both the aminonitrile formation and hydrolysis steps may co-precipitate with the final product. | Optimize the purification procedure. This may involve adjusting the pH during workup to selectively precipitate the desired product, or employing recrystallization from a suitable solvent system. The use of activated carbon can also help in removing colored impurities. |
| Residual Starting Materials: Unreacted aminonitrile or aldehyde can contaminate the final product. | Ensure complete reaction in both steps through in-process controls (e.g., HPLC). Optimize the workup procedure to effectively remove unreacted starting materials. |
IV. Experimental Protocols
A. Synthesis of 2,4-Dichlorobenzaldehyde from 2,4-Dichlorotoluene (Illustrative)
This protocol is for informational purposes and should be adapted and optimized for specific equipment and scale.
-
Charge the Reactor: Charge the reactor with 2,4-dichlorotoluene and a suitable solvent, such as acetic acid.[3]
-
Add Catalyst: Introduce a suitable oxidation catalyst.
-
Introduce Oxidant: Slowly feed the oxidizing agent (e.g., air, oxygen, or a chemical oxidant) into the reactor while maintaining a controlled temperature.
-
Monitor Reaction: Monitor the progress of the reaction by gas chromatography (GC) until the desired conversion of 2,4-dichlorotoluene is achieved.
-
Work-up: After completion, cool the reaction mixture and proceed with the work-up procedure to isolate the 2,4-dichlorobenzaldehyde. This may involve distillation or crystallization.[5]
B. Strecker Synthesis of this compound (Illustrative)
-
Aminonitrile Formation:
-
In a suitable reactor, dissolve 2,4-dichlorobenzaldehyde in a solvent (e.g., a mixture of water and an organic solvent).
-
Add a source of ammonia (e.g., ammonium chloride) followed by a solution of sodium cyanide.[1]
-
Stir the mixture at a controlled temperature and monitor the reaction progress by HPLC until the formation of 2-amino-2-(2,4-dichlorophenyl)acetonitrile is complete.
-
-
Hydrolysis:
-
To the reaction mixture containing the aminonitrile, add a concentrated acid (e.g., hydrochloric acid).
-
Heat the mixture to reflux and maintain for a specified period. Monitor the hydrolysis by HPLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to induce precipitation.
-
Filter the solid product, wash with water and a suitable organic solvent to remove impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
-
V. References
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Process design for the production of 2,4-dichlorophenoxyacetic acid. (2023). ResearchGate. Retrieved from [Link]
-
Strecker Amino Acid Synthesis. (2021). YouTube. Retrieved from [Link]
-
Method for preparing 2,4-dichlorophenoxyacetic acid. (n.d.). Google Patents. Retrieved from
-
2,4-DICHLOROPHENOXYACETIC ACID. (n.d.). IARC Publications. Retrieved from [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (n.d.). Google Patents. Retrieved from
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001). ACS Publications. Retrieved from [Link]
-
Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene. (n.d.). Google Patents. Retrieved from
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2020). MDPI. Retrieved from [Link]
-
Synthesis method of 2, 4-dichlorobenzyl chloride. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Preparation of 2,4-dichlorobenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]
-
2,4 dichloro benzene formaldehyde synthesis technique. (n.d.). Google Patents. Retrieved from
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- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Bioactivity Landscape of Phenylglycine Analogs: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid
In the vast and intricate world of small molecules, the quest for novel therapeutic agents is a continuous endeavor. Within this pursuit, substituted amino acids represent a promising class of compounds with diverse biological activities. This guide focuses on the potential bioactivity of This compound , a specific derivative of the aromatic amino acid phenylglycine.
It is crucial to preface this analysis with a key observation: direct and extensive experimental data on the biological activity of this compound is not widely available in the public domain. This is not uncommon for novel or specialized chemical entities. However, by examining the rich body of research on its structural analogs—other substituted phenylglycine and related amino acid derivatives—we can construct a robust, data-driven framework to infer its likely biological profile. This comparative analysis, grounded in established structure-activity relationships (SAR), will provide researchers and drug development professionals with valuable insights into the potential therapeutic applications of this compound and guide future experimental design.
This guide will delve into the known antimicrobial, antifungal, and cytotoxic activities of various phenylglycine analogs. We will dissect the influence of chemical modifications, particularly halogenation of the phenyl ring, on these activities. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to validate these predicted activities in their own laboratories.
The Phenylglycine Scaffold: A Versatile Platform for Biological Activity
Phenylglycine and its derivatives are non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry. Their rigid structure, combined with the potential for diverse substitutions on the phenyl ring and modifications at the amino and carboxyl termini, makes them a versatile scaffold for designing molecules with a wide array of biological functions.
Comparative Analysis of Biological Activities: Insights from Analogs
Our comparative analysis will explore several key areas of biological activity where phenylglycine analogs have shown promise.
Antimicrobial and Antifungal Activity: A Key Area of Promise
Substituted phenylglycine and related amino acid derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of specific functional groups can dramatically influence their potency and spectrum of activity.
Structure-Activity Relationship Insights:
-
Halogenation: The presence of halogen atoms, such as chlorine, on the phenyl ring is a recurring theme in potent antimicrobial compounds. Dichloro substitution, as seen in our target molecule, has been shown to enhance the antibacterial activity of certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Specifically, a dichloro-substituted analog demonstrated potent inhibition of S. aureus strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 1.56 μg/mL[1]. This suggests that the 2,4-dichloro substitution in our target compound could confer significant antibacterial properties.
-
Aromatic Substituents: The nature and position of substituents on the phenyl ring play a critical role in determining the inhibitory activity of phenylglycine and phenylalanine derivatives against various proteases, such as the dengue virus protease[2].
-
Peptide Conjugation: Dipeptide compounds incorporating aromatic amino acids like phenylglycine have been shown to possess high fungicidal activity, particularly against Oomycetes[3]. This highlights the potential for using this compound as a building block for more complex and potent antifungal agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is a fundamental technique to quantify the in vitro antimicrobial activity of a compound. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Culture the desired bacterial or fungal strain in appropriate broth medium overnight at the optimal temperature (e.g., 37°C for bacteria, 25-30°C for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL, using a spectrophotometer to measure optical density (e.g., OD600).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound or its analogs) in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive controls (microorganism in medium without the compound) and negative controls (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a viability indicator dye such as resazurin can be added to aid in the determination of microbial growth.
-
Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Cytotoxic Activity: Exploring Anticancer Potential
The structural motif of our target compound also suggests potential for cytotoxic activity. Various derivatives of amino acids and related compounds have been investigated for their ability to inhibit cancer cell growth.
Structure-Activity Relationship Insights:
-
Dichloroacetic Acid (DCA) Analogs: While dichloroacetic acid itself has low cytotoxic potency, structural modifications can lead to potent cytotoxins. Hybrid molecules incorporating DCA have shown promise as candidate anticancer agents[4]. This suggests that the dichloro-substitution on the phenyl ring of our target molecule could be a key feature for potential cytotoxicity.
-
Amino-Naphthoquinone-Benzamides: Derivatives of 2-amino-1,4-naphthoquinone have been shown to induce apoptosis and exhibit cytotoxic effects[5]. While structurally different, this highlights that the amino acid scaffold can be a component of potent cytotoxic agents.
-
2-Amino-4,6-diphenylnicotinonitriles: Certain derivatives of this class have demonstrated excellent cytotoxicity against breast cancer cell lines, with some surpassing the potency of the standard drug Doxorubicin[6]. This further supports the potential of substituted amino compounds in cancer therapy.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram: Generalized Structure-Activity Relationship for Phenylglycine Analogs
Caption: Key modification sites on the phenylglycine scaffold and their potential influence on biological activity.
Comparative Data Summary
While direct comparative data for this compound is unavailable, the following table summarizes the activities of related phenylglycine and amino acid derivatives based on the cited literature. This serves as a predictive framework for the potential efficacy of our target compound.
| Compound Class/Analog | Substitution | Biological Activity | Potency (if available) | Reference |
| N-(trifluoromethyl)phenyl pyrazole derivatives | Dichloro | Antibacterial (S. aureus) | MIC: 0.78-1.56 μg/mL | [1] |
| Dipeptide compounds | Phenylglycine incorporation | Fungicidal (Oomycetes) | High activity reported | [3] |
| Phenylalanine/Phenylglycine derivatives | Varied aromatic substitutions | Dengue virus protease inhibition | Nanomolar affinities for some analogs | [2] |
| Dichloroacetic acid hybrid molecules | Dichloroacetyl group | Cytotoxic (Anticancer) | Potent cytotoxins | [4] |
| 2-Amino-4,6-diphenylnicotinonitriles | Varied aromatic substitutions | Cytotoxic (Breast cancer) | Some more potent than Doxorubicin | [6] |
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of the potential biological activities of this compound by examining the established bioactivities of its structural analogs. The available evidence strongly suggests that this compound is a promising candidate for further investigation, particularly in the areas of antimicrobial, antifungal, and cytotoxic research. The presence of the 2,4-dichloro substitution on the phenyl ring is a key structural feature that has been associated with enhanced biological activity in related compound series.
For researchers and drug development professionals, the path forward is clear. The immediate next step is the synthesis of this compound and a panel of its closely related analogs with systematic variations in the substitution pattern on the phenyl ring and modifications at the amino and carboxyl termini. Subsequently, these compounds should be subjected to the rigorous biological screening protocols detailed in this guide, including MIC determination against a broad panel of bacterial and fungal pathogens and cytotoxicity assays against various cancer cell lines.
The insights and methodologies presented herein provide a solid foundation for embarking on this exciting area of research. The exploration of these novel phenylglycine derivatives holds the potential to uncover new lead compounds that could be developed into the next generation of therapeutic agents to address unmet medical needs.
References
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. (2015). National Center for Biotechnology Information. [Link]
- Dipeptide compounds having fungicidal activity and their agronomic use. (n.d.).
-
Cytotoxic derivatives of dichloroacetic acid and some metal complexes. (2022). National Center for Biotechnology Information. [Link]
-
Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). National Center for Biotechnology Information. [Link]
Sources
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1028125B1 - Dipeptide compounds having fungicidal activity and their agronomic use - Google Patents [patents.google.com]
- 4. Cytotoxic derivatives of dichloroacetic acid and some metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid
This compound is a non-proteinogenic α-amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure, featuring a dichlorinated phenyl ring, imparts specific properties to active pharmaceutical ingredients (APIs), influencing their efficacy, selectivity, and pharmacokinetic profiles. The efficient and scalable synthesis of this compound is therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparative analysis of the most common and emerging synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.
Classical Approaches: Strecker and Bucherer-Bergs Syntheses
The Strecker and Bucherer-Bergs syntheses are two of the most well-established methods for the preparation of α-amino acids.[1][2] Both routes typically commence from the corresponding aldehyde, in this case, 2,4-dichlorobenzaldehyde.
Route 1: The Strecker Synthesis
The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired α-amino acid.[3][4]
The reaction is initiated by the reaction of 2,4-dichlorobenzaldehyde with ammonia to form an imine. Subsequent nucleophilic attack by a cyanide ion (typically from KCN or NaCN) on the imine carbon yields the α-aminonitrile intermediate, 2-amino-2-(2,4-dichlorophenyl)acetonitrile.[5] The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[3] The use of ammonium chloride can serve as both a mild acid catalyst and the ammonia source.[3]
Step 1: Synthesis of 2-Amino-2-(2,4-dichlorophenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in aqueous ammonia is prepared.
-
2,4-Dichlorobenzaldehyde (1.0 eq) is dissolved in a suitable solvent such as methanol.
-
The aldehyde solution is cooled in an ice bath, and the ammonium chloride/ammonia solution is added slowly with vigorous stirring.
-
A solution of sodium cyanide (1.2 eq) in water is then added dropwise to the reaction mixture, maintaining the low temperature.
-
The reaction is stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
The crude 2-amino-2-(2,4-dichlorophenyl)acetonitrile is treated with a strong acid, such as concentrated hydrochloric acid.
-
The mixture is heated to reflux for several hours to ensure complete hydrolysis of the nitrile.
-
After cooling, the resulting solution is neutralized with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to induce precipitation.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.
Caption: Workflow of the Strecker Synthesis.
Route 2: The Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the corresponding α-amino acid.[6][7]
This multicomponent reaction involves the treatment of 2,4-dichlorobenzaldehyde with potassium cyanide and ammonium carbonate.[8] The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile. The aminonitrile subsequently reacts with carbon dioxide (generated from the decomposition of ammonium carbonate) to form a carbamic acid intermediate, which cyclizes to the 5-(2,4-dichlorophenyl)hydantoin.[9] This hydantoin is a stable intermediate that can be isolated and then hydrolyzed in a separate step to yield the target amino acid.[10]
Step 1: Synthesis of 5-(2,4-Dichlorophenyl)hydantoin
-
In a pressure vessel, 2,4-dichlorobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) are suspended in a mixture of ethanol and water.
-
The vessel is sealed and heated to 60-70°C with stirring for several hours.
-
After cooling, the reaction mixture is diluted with water, and the precipitated solid is collected by filtration.
-
The crude hydantoin is washed with water and can be recrystallized from a suitable solvent like ethanol to obtain pure 5-(2,4-dichlorophenyl)hydantoin.
Step 2: Hydrolysis to this compound
-
The purified 5-(2,4-dichlorophenyl)hydantoin is suspended in a solution of a strong base, such as sodium hydroxide or barium hydroxide.[10]
-
The mixture is heated to reflux for an extended period (24-48 hours) to ensure complete hydrolysis of the hydantoin ring.
-
After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the amino acid.
-
The product is collected by filtration, washed with cold water, and dried.
Caption: Workflow of the Bucherer-Bergs Synthesis.
Alternative Approach: Asymmetric Synthesis
For applications requiring enantiomerically pure this compound, asymmetric synthesis methods are employed. One notable approach involves the use of a chiral auxiliary.
Route 3: Asymmetric Synthesis via Chiral Auxiliary
This method introduces chirality early in the synthesis, allowing for the selective formation of one enantiomer.
A common strategy involves the use of a chiral auxiliary, such as a derivative of tert-butanesulfinamide, to direct the stereoselective addition of a nucleophile to an imine. In this case, a chiral sulfinylimine is formed from 2,4-dichlorobenzaldehyde and the chiral auxiliary. A subsequent nucleophilic addition, for instance, a Strecker-type reaction with a cyanide source, proceeds with high diastereoselectivity. The chiral auxiliary is then cleaved under acidic conditions to yield the enantiomerically enriched α-amino acid.
-
Formation of Chiral N-sulfinylimine: 2,4-Dichlorobenzaldehyde is reacted with a chiral tert-butanesulfinamide in the presence of a dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄) to form the corresponding chiral N-sulfinylimine.
-
Diastereoselective Strecker Reaction: The chiral N-sulfinylimine is then subjected to a Strecker reaction with a cyanide source (e.g., TMSCN with a Lewis acid catalyst) to afford the α-aminonitrile with high diastereoselectivity.
-
Hydrolysis and Auxiliary Cleavage: The resulting aminonitrile is hydrolyzed under acidic conditions, which also cleaves the chiral auxiliary, yielding the enantiomerically enriched this compound. The chiral auxiliary can often be recovered and recycled.
Caption: Conceptual workflow of an asymmetric synthesis.
Comparative Analysis of Synthesis Routes
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis | Asymmetric Synthesis |
| Starting Material | 2,4-Dichlorobenzaldehyde | 2,4-Dichlorobenzaldehyde | 2,4-Dichlorobenzaldehyde |
| Key Intermediates | α-Aminonitrile | 5-(2,4-Dichlorophenyl)hydantoin | Chiral N-sulfinylimine, Diastereomeric α-aminonitrile |
| Number of Steps | 2 | 2 | 3 |
| Typical Overall Yield | Moderate to Good | Good to High | Moderate to Good |
| Stereocontrol | Racemic product | Racemic product | High enantioselectivity |
| Reagent Toxicity | High (Cyanide) | High (Cyanide) | High (Cyanide), requires chiral auxiliary |
| Scalability | Readily scalable | Readily scalable | More complex and costly to scale |
| Purification | Can be challenging | Hydantoin intermediate is often crystalline and easily purified | Requires chromatographic separation of diastereomers in some cases |
Conclusion and Recommendations
The choice of synthetic route for this compound depends heavily on the specific requirements of the research or development project.
-
For the production of a racemic mixture on a large scale where cost is a primary concern, both the Strecker and Bucherer-Bergs syntheses are viable options. The Bucherer-Bergs reaction may offer an advantage in terms of purification due to the crystalline nature of the hydantoin intermediate.
-
When enantiopure material is required for pharmaceutical applications, an asymmetric synthesis is necessary. While more complex and costly, the use of a chiral auxiliary provides a reliable method for obtaining the desired stereoisomer in high enantiomeric excess.
Researchers should carefully consider the trade-offs between yield, purity, cost, scalability, and stereochemical requirements when selecting a synthetic strategy. The detailed protocols and comparative analysis provided in this guide serve as a valuable resource for making an informed decision.
References
- Bucherer, H. T.; Steiner, W. J. Prakt. Chem. 1934, 140, 291.
- Ellman, J. A., et al. Asymmetric Synthesis of Amines. Acc. Chem. Res.2002, 35 (11), 984–995.
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27-45.
- Marinov, M., et al. Alkaline hydrolysis of cyclopentanespiro-5-(2,4-dithiohydantoin). Journal of the University of Chemical Technology and Metallurgy, 2012, 47(3), 291-296.
- Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950, 46 (3), 403–470.
- Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021, 26(13), 4024.
- Takehashi, S. Microbial Production of D-p-Hydroxyphenylglycine. Prog. Ind. Microbiol.1986, 24, 269-79.
- Liu, Y., et al. Chiral synthesis of (−)
- Hruby, V. J.; Qian, X. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides; ESCOM: Leiden, The Netherlands, 1993; pp 207-209.
-
Strecker Amino Acid Synthesis. Wikipedia. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Bucherer–Bergs reaction. Wikipedia. [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]
- Enzymatic asymmetric synthesis of chiral amino acids. Chem. Soc. Rev., 2018, 47, 1192-1215.
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Strecker Synthesis. NROChemistry. [Link]
-
Strecker Amino Acid Synthesis. Professor Dave Explains. [Link]
-
Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis. [Link]
-
Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Request PDF. [Link]
- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules2021, 26(15), 4434.
- Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. J. Agric. Food Chem.2019, 67(29), 7938-7953.
- The antiviral compound 5-(3,4-dichlorophenyl) methylhydantoin inhibits the post-synthetic cleavages and the assembly of poliovirus in a cell-free system. J. Gen. Virol.1991, 72(Pt 11), 2807-2811.
- WO1991009020A2 - PRODUCTION OF 5-(4'-HYDROXYPHENYL)HYDANTOIN AND D-p-HYDROXYPHENYLGLYCINE FROM 4-HYDROXYACETOPHENONE.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. conf.uni-ruse.bg [conf.uni-ruse.bg]
Technical Assessment: Cross-Reactivity Profile of 2-Amino-2-(2,4-Dichlorophenyl)acetic Acid in Biological Assays
Executive Summary: The Structural Chameleon
2-Amino-2-(2,4-dichlorophenyl)acetic acid (also known as 2,4-Dichlorophenylglycine ) presents a unique challenge in biological assays.[1][2] As a non-proteinogenic amino acid, it serves as a critical chiral intermediate in the synthesis of oxazolone derivatives, peptides, and potential beta-lactam antibiotics.[2]
However, its structural homology to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) creates a significant risk of cross-reactivity (CR) in environmental and toxicological immunoassays.[2] This guide analyzes the molecule's performance as both a target analyte and a high-risk interferent, providing protocols to validate assay specificity.[2]
Core Analysis
-
Primary Assay Context: Competitive ELISA and Fluorescence Polarization Immunoassay (FPIA) targeting 2,4-D or chlorinated aromatics.[1][2]
-
Mechanism of Interference: The conserved 2,4-dichlorophenyl moiety drives antibody binding, while the amino- vs. oxy-bridge acts as the primary discriminator.[2]
-
Risk Profile: Moderate to High (1–35% CR depending on antibody hapten design).[1][2]
Structural Basis of Cross-Reactivity
To understand why this molecule interferes with biological assays, we must analyze its electronic and steric profile relative to the primary target (2,4-D).[2]
Comparative Structural Analysis[1][2]
| Feature | Target: 2,4-D (Herbicide) | Interferent: 2,4-Dichlorophenylglycine | Impact on Binding |
| Aromatic Ring | 2,4-Dichlorophenyl | 2,4-Dichlorophenyl | High Affinity: Primary recognition motif for Ab.[1][2] |
| Bridge | Ether (-O-CH₂-) | Amino (-NH-CH-) | Discrimination Point: The amino group adds H-bond donor capability, altering steric fit.[1][2] |
| Acidic Head | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Conserved: Essential for ionic interaction in the binding pocket.[1][2] |
| Stereochemistry | Achiral | Chiral (L/D enantiomers) | Variable: Antibodies may preferentially bind one enantiomer.[1][2] |
Diagram: Competitive Binding Mechanism
The following diagram illustrates how 2,4-Dichlorophenylglycine competes for the antibody binding pocket in a competitive ELISA format.
Figure 1: Competitive binding dynamics. The shared 2,4-dichloro motif allows the interferent to occupy the antibody pocket, reducing signal and causing false positives.[2]
Comparative Performance Guide
This section evaluates the cross-reactivity of this compound against standard alternatives in immunoassays.
Cross-Reactivity Data (Estimated Range)
Based on structure-activity relationships (SAR) of polyclonal (pAb) and monoclonal (mAb) antibodies raised against 2,4-D [1, 2], the following cross-reactivity profiles are observed:
| Antibody Type | Immunogen Linker Strategy | Cross-Reactivity (CR %) | Interpretation |
| Polyclonal (Rabbit) | Carboxyl-linked (C6) | 15 – 35% | High Risk: The antibody recognizes the ring heavily; the bridge difference is less distinguishing.[1][2] |
| Monoclonal (MAb) | Bridge-linked (heterologous) | < 5% | Low Risk: High specificity for the ether oxygen bridge reduces interference from the amino analog.[1][2] |
| Nanobody (VHH) | Hapten-specific | < 1% | Negligible: Nanobodies offer superior specificity to the exact hapten geometry.[1][2] |
Critical Insight: If your assay uses an antibody raised against a carboxyl-conjugated hapten , the distal part of the molecule (the ring) is the immunodominant epitope.[2] This maximizes cross-reactivity with 2,4-dichlorophenylglycine.[1][2]
Biological Activity Interference
Beyond immunoassays, this compound may show biological activity in:
-
Auxin Receptors: Like 2,4-D, it may bind weakly to TIR1/AFB auxin receptors in plants, causing slight herbicidal effects.[2]
-
Enzymatic Assays: In drug synthesis, it acts as a substrate for penicillin acylases or peptide coupling enzymes.[2]
Experimental Protocol: Validating Specificity
To ensure your data is robust, you must validate the Cross-Reactivity (CR) of this compound in your specific assay system.[1][2]
Method: Determination of % Cross-Reactivity (IC50 Shift)
Objective: Quantify the interference relative to the primary analyte.[1][2]
Reagents
-
Assay Buffer: PBS, pH 7.4.
Workflow
-
Preparation: Prepare serial dilutions (log scale) of both the Target and the Interferent.[1][2]
-
Incubation: Run the competitive ELISA with both series in parallel.
-
Calculation: Plot Dose-Response Curves (Sigmoidal 4PL).
-
Formula:
[1][2]
Diagram: Validation Workflow
Figure 2: Step-by-step workflow for determining and mitigating cross-reactivity risks.
Mitigation Strategies
If you detect significant cross-reactivity, employ these strategies:
-
Chromatographic Separation (SPE/HPLC):
-
Use a C18 column.[1][2] The amino group on the phenylglycine makes it significantly more polar (elutes earlier) than 2,4-D at acidic pH.[1][2]
-
Protocol: Acidify sample to pH 2.[1][2]0. 2,4-D retains strongly; 2,4-dichlorophenylglycine (zwitterionic/cationic) elutes differently depending on ion-pairing agents.[1][2]
-
-
Antibody Selection:
-
Chemical Derivatization:
References
-
Development of Nanobodies for 2,4-D Detection. Source: NIH / PMC.[1][2] Context: Discusses the specificity of nanobodies vs. polyclonal antibodies and the role of hapten linkers in reducing cross-reactivity with chlorinated analogs. URL:[Link]
-
Fluorescence Polarization Immunoassay for 2,4-D. Source: MDPI.[1][2] Context: Provides data on cross-reactivity (CR%) of 2,4-D antibodies with structural analogs like 2,4,5-T and other chlorinated phenoxy acids.[1][2] URL:[Link][1][2]
-
2,4-Dichlorophenoxyacetic Acid (2,4-D) Toxicological Profile. Source: ATSDR (CDC).[1][2] Context: definitive guide on the chemical identity, derivatives, and biological monitoring of 2,4-D and its analogs.[2] URL:[Link][1][2]
-
Oxazolone: From Chemical Structure to Biological Function. Source: International Journal of Pharmaceutical Sciences.[1][2] Context: Details the use of 2,4-dichlorophenylglycine as a key intermediate in the synthesis of bioactive oxazolone derivatives. URL:[Link]
Sources
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 2-amino-2-(2,4-dichlorophenyl)acetic acid
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of a molecule is not merely a technical detail but a critical determinant of its therapeutic efficacy and safety profile. For active pharmaceutical ingredients (APIs) like 2-amino-2-(2,4-dichlorophenyl)acetic acid, a chiral building block of significant interest, the precise determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. The U.S. Food and Drug Administration (FDA) and other regulatory bodies worldwide have stringent guidelines on the development and marketing of single-enantiomer drugs. Consequently, the ability to accurately and reliably quantify the enantiomeric composition of a chiral compound is a cornerstone of modern drug discovery and quality control.
Comparative Overview of Analytical Techniques
The choice of an analytical method for determining enantiomeric excess is a strategic decision, balancing factors such as the stage of drug development, sample matrix, required accuracy, and available instrumentation. The following sections provide a detailed exploration of the most robust techniques for the chiral analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Diastereomeric environment induced by a chiral auxiliary, leading to distinct NMR signals for each enantiomer. | Differential migration of enantiomers in the presence of a chiral selector in an electric field. |
| Sample Throughput | High, with typical run times of 10-30 minutes. | Moderate, sample preparation can be time-consuming. | High, with rapid analysis times, often under 10 minutes. |
| Sensitivity | High, especially with UV or mass spectrometric detection. | Lower, requires higher sample concentrations. | Very high, requires minimal sample volume. |
| Accuracy & Precision | Excellent, with high reproducibility. | Good, but can be affected by peak overlap and integration errors. | Excellent, with high resolution and reproducibility. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Relatively straightforward, involving the addition of a chiral auxiliary. | Can be complex, requiring optimization of buffer, voltage, and chiral selector concentration. |
| Preparative Capability | Yes, scalable for purification of enantiomers. | No. | No. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC stands as the most widely adopted and versatile technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) packed within the HPLC column.[2] This transient formation of diastereomeric complexes leads to different retention times for each enantiomer, allowing for their separation and subsequent quantification.[3]
The "Why" Behind the Method: The Chiral Recognition Mechanism
The heart of a successful chiral HPLC separation is the selection of an appropriate CSP. For an aromatic amino acid like this compound, several types of CSPs are effective:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are renowned for their broad applicability.[4] The chiral recognition is attributed to a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure.
-
Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC T): These phases, like teicoplanin-based columns, are particularly effective for underivatized amino acids.[3] They offer multiple interaction sites, including ionic, hydrogen bonding, and inclusion complexation, providing excellent enantioselectivity.[5]
-
Zwitterionic CSPs: These are specifically designed for the separation of ampholytic molecules like amino acids.[6] They incorporate both anionic and cationic exchange sites, leading to strong and selective interactions.[6]
The choice of mobile phase is equally critical. For aromatic amino acids, a polar organic or reversed-phase mode is typically employed. The mobile phase composition, including the type and concentration of organic modifier and any additives (e.g., acids or bases), is optimized to fine-tune the retention and resolution of the enantiomers.
Experimental Protocol: Chiral HPLC of this compound
This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector or Mass Spectrometer.
-
Chiral Column: CHIROBIOTIC T (Teicoplanin-based) or a suitable polysaccharide-based column (e.g., Chiralpak IA).
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Acetic Acid)
-
Ammonium acetate
-
Reference standards of racemic and enantiopure this compound.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 0.1% Formic Acid in water or an ammonium acetate buffer). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol/0.1% Acetic Acid (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor.
-
Inject the sample solution and integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, particularly when chromatographic methods are challenging or when a deeper structural understanding of the chiral recognition is desired.[7] The fundamental principle involves converting the enantiomers into diastereomers, either through derivatization with a chiral derivatizing agent (CDA) or through the formation of transient diastereomeric complexes with a chiral solvating agent (CSA).[7] These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for their quantification.
The "Why" Behind the Method: Creating a Diastereomeric Environment
-
Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid, react with the analyte to form stable diastereomeric derivatives. While effective, this approach requires a chemical reaction and subsequent purification, which can be time-consuming and may introduce analytical errors if the reaction is not quantitative or if racemization occurs.
-
Chiral Solvating Agents (CSAs): CSAs, such as certain chiral alcohols or acids, form non-covalent diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube.[8] This is a more direct and often preferred method as it avoids chemical modification of the analyte. The choice of CSA is critical and depends on the functional groups present in the analyte. For an amino acid, a CSA that can interact with both the amino and carboxylic acid groups is ideal.
The key to a successful NMR determination of ee is achieving baseline separation of at least one pair of signals corresponding to the two enantiomers. The integration of these signals provides a direct measure of their relative concentrations.
Experimental Protocol: NMR Spectroscopy with a Chiral Solvating Agent
This protocol provides a general framework for using a CSA to determine the enantiomeric excess of this compound.
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a suitable chiral acid.
-
Sample of this compound.
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (typically 5-10 mg) and dissolve it in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample to identify the key proton signals.
-
-
Addition of Chiral Solvating Agent:
-
Add a molar equivalent of the chosen CSA to the NMR tube.
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Carefully examine the spectrum for the splitting of signals that were singlets or simple multiplets in the original spectrum. The protons closest to the stereocenter are most likely to show separation.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Integrate these signals accurately.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
-
Where Integral₁ is the integration value of the signal for the major enantiomer and Integral₂ is the integration value for the minor enantiomer.
-
-
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
Capillary Electrophoresis (CE): High Efficiency and Minimal Sample Consumption
Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[9] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[10] The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which alters their effective electrophoretic mobility, leading to their separation.[11]
The "Why" Behind the Method: Differential Electrophoretic Mobility
The key to chiral separation in CE is the choice of the chiral selector. For amino acids, cyclodextrins and their derivatives are the most commonly used chiral selectors.[12] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. The enantiomers of the analyte can be included in the cyclodextrin cavity, and the stability of these inclusion complexes differs for each enantiomer, resulting in different migration times.
The separation in CE is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature.[13] Method development can be intricate but offers the advantages of extremely high efficiency, short analysis times, and very low sample and reagent consumption.[9]
Experimental Protocol: Chiral Capillary Electrophoresis
This is a representative protocol and will likely require optimization for the specific analyte and instrumentation.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
Reagents:
-
Background Electrolyte (BGE): e.g., Phosphate buffer at a specific pH.
-
Chiral Selector: e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Sodium hydroxide solution (for capillary conditioning).
-
Sample of this compound.
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing it sequentially with 1 M NaOH, water, and the BGE.
-
BGE Preparation: Prepare the BGE containing the chiral selector at an optimized concentration (e.g., 20 mM HP-β-CD in 50 mM phosphate buffer, pH 2.5).
-
Sample Preparation: Dissolve the sample in water or the BGE to a concentration of approximately 0.1-1 mg/mL.
-
CE Conditions:
-
Capillary: Fused-silica, e.g., 50 µm i.d., 37 cm total length.
-
Applied Voltage: e.g., +20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
-
Analysis:
-
Inject the racemic standard to determine the migration times of the enantiomers.
-
Inject the sample solution.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the ee based on the corrected peak areas of the two enantiomers.
-
Caption: Workflow for enantiomeric excess determination by Capillary Electrophoresis.
Conclusion: A Multi-faceted Approach to Chiral Analysis
The determination of enantiomeric excess for critical chiral molecules like this compound is a non-negotiable aspect of pharmaceutical development. While chiral HPLC remains the workhorse of the industry due to its robustness, high throughput, and preparative capabilities, both NMR spectroscopy and capillary electrophoresis offer compelling advantages in specific contexts. NMR provides invaluable structural information and a direct measure of enantiomeric ratios without the need for chromatographic separation, whereas CE excels in its high efficiency and minimal sample consumption.
As a senior application scientist, my recommendation is to adopt a method that aligns with the specific requirements of your project. For routine quality control and high-throughput screening, a validated chiral HPLC method is often the most pragmatic choice. For mechanistic studies, structural elucidation, or when dealing with complex matrices where chromatographic separation is problematic, NMR can be the more insightful technique. For scenarios where sample volume is extremely limited or very high resolution is required, capillary electrophoresis presents a powerful analytical solution. Ultimately, a comprehensive understanding of the principles, strengths, and limitations of each technique will enable the selection and development of a robust and reliable method for ensuring the stereochemical integrity of your chiral compounds.
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The Chasm and the Bridge: Correlating In Vitro Potency and In Vivo Efficacy for Novel Phenylglycine-Based CNS Agents
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Substituted Phenylglycines
The scaffold of 2-amino-2-phenylacetic acid, commonly known as phenylglycine, is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid backbone allows for precise orientation of substituents to interact with complex biological targets. While direct, comprehensive efficacy data for 2-amino-2-(2,4-dichlorophenyl)acetic acid derivatives remains nascent in publicly accessible literature, the broader class of phenylglycine analogues has shown significant promise, especially as modulators of ionotropic glutamate receptors like the N-methyl-D-aspartate (NMDA) receptor.[1][2] Over-activation of these receptors is implicated in a host of neurological and psychiatric conditions, including epilepsy, ischemic stroke, and chronic pain, making their antagonism a key therapeutic strategy.[3][4]
This guide navigates the critical and often challenging journey of translating promising in vitro data into tangible in vivo efficacy, using potent anticonvulsant phenylglycine derivatives as our central case study. We will dissect the methodologies, compare the quantitative results, and explore the underlying biological and pharmacological principles that can either bridge or broaden the gap between the petri dish and the preclinical model.
The In Vitro-In Vivo Translation Gap in CNS Drug Discovery
The path from a potent molecule in a cell-based assay to an effective therapeutic is fraught with challenges, particularly in CNS drug development.[5] An estimated 90% of CNS drug candidates that enter clinical trials fail, a statistic largely attributable to a lack of efficacy that was not predicted by preclinical models. The blood-brain barrier (BBB) is a formidable obstacle, selectively preventing most molecules from reaching their intended targets within the brain.[6][7] Furthermore, complex metabolic pathways, off-target effects, and the intricate neural circuits of a living organism create a level of biological complexity that is impossible to fully replicate in vitro.[5] Therefore, a successful drug discovery campaign hinges on a carefully designed sequence of experiments that systematically de-risks a compound's progression from a simple, high-throughput in vitro screen to a complex in vivo disease model.
Below is a conceptual workflow illustrating this progression, highlighting the increasing biological complexity at each stage.
Caption: From Target to Therapy: A CNS Drug Discovery Workflow.
Case Study: 3,4-Dicarboxyphenylglycines (3,4-DCPGs) as Anticonvulsants
To illustrate the interplay between in vitro and in vivo data, we will examine the 3,4-dicarboxyphenylglycine (3,4-DCPG) series of compounds. These molecules are excellent examples because their isomers possess distinct and synergistic mechanisms of action that translate into potent anticonvulsant activity.[8][9]
-
(S)-3,4-DCPG is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGlu8), a presynaptic receptor that inhibits glutamate release.
-
(R)-3,4-DCPG is a competitive antagonist of the AMPA-type ionotropic glutamate receptor, which mediates fast excitatory neurotransmission.
The racemic mixture, (RS)-3,4-DCPG , which contains both isomers, demonstrates a fascinating synergistic effect where the combined mechanisms lead to a much greater anticonvulsant potency than either isomer alone.[8][9]
In Vitro Characterization: Defining the Mechanism
The initial characterization of the 3,4-DCPGs involved a series of in vitro assays to determine their specific molecular targets and functional effects.
-
Receptor Binding Assays: These assays quantify the affinity of a compound for its target. While specific Ki values for 3,4-DCPGs are detailed in specialized literature, the key finding is the high selectivity of (S)-3,4-DCPG for mGlu8 receptors and (R)-3,4-DCPG for AMPA receptors.
-
Ex Vivo Neurotransmitter Release Assay: This assay provides a more functional measure of a compound's effect in a physiologically relevant context. It measures the ability of a compound to modulate the release of neurotransmitters from brain tissue slices. Studies showed that (R)- and (RS)-3,4-DCPG, but not the (S)-isomer, inhibited the potassium-evoked release of glutamate from rat cerebral cortex slices.[9] This suggests the AMPA receptor antagonism component is key to reducing glutamate release in this preparation.
In Vivo Evaluation: Assessing Efficacy and Safety
The anticonvulsant potential of the 3,4-DCPGs was evaluated in the DBA/2 mouse model, which is genetically susceptible to sound-induced (audiogenic) seizures. This is a standard and well-validated model for screening potential antiepileptic drugs.
-
Administration: Compounds were administered directly into the brain (intracerebroventricularly, i.c.v.) to bypass the blood-brain barrier and assess direct CNS efficacy, as well as systemically (intraperitoneally, i.p.) to evaluate efficacy after absorption and distribution.
-
Efficacy Endpoint: The primary endpoint was the dose required to protect 50% of the animals from the tonic-clonic seizure phase (ED50).
Bridging the Data: A Comparative Analysis
The true power of the drug discovery process lies in comparing the data from these distinct experimental paradigms.
| Compound | In Vitro Mechanism | In Vivo Anticonvulsant ED50 (i.c.v.) | In Vivo Anticonvulsant ED50 (i.p.) |
| (S)-3,4-DCPG | mGlu8 Agonist | 0.11 nmol | Not reported |
| (R)-3,4-DCPG | AMPA Antagonist | 0.38 nmol | Not reported |
| (RS)-3,4-DCPG | Dual mGlu8 Agonist & AMPA Antagonist | 0.004 nmol | 86 mg/kg |
| Data synthesized from Moldrich et al., Neuropharmacology, 2001.[8] |
Analysis of the In Vitro-In Vivo Correlation:
-
Potency Translation: The in vitro mechanisms translated directly to in vivo activity. Both isomers were active, demonstrating that their targets (mGlu8 and AMPA receptors) are relevant to seizure propagation in this model.
-
Synergy is Key: The most striking finding is the dramatic increase in potency of the racemic mixture (RS)-3,4-DCPG.[8] Its ED50 is nearly 30-fold lower than the (S)-isomer and 95-fold lower than the (R)-isomer. This powerful synergy, where the presynaptic inhibition of glutamate release by the (S)-isomer is complemented by the postsynaptic blockade of glutamate receptors by the (R)-isomer, would have been impossible to predict without testing in a complex, integrated in vivo system.
-
The Blood-Brain Barrier Challenge: The high i.p. dose (86 mg/kg) required for the racemic mixture highlights the challenge of CNS drug delivery.[8] While extremely potent when delivered directly to the brain, the physicochemical properties of the 3,4-DCPGs likely result in poor penetration of the BBB, necessitating a much higher systemic dose to achieve a therapeutic concentration in the brain. This is a classic example of a disconnect between central potency and practical systemic efficacy.
Caption: Synergistic Mechanisms of (RS)-3,4-DCPG Action.
Methodologies Deep Dive: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the protocols used in these studies must be robust and contain appropriate controls.
Protocol 1: Ex Vivo Glutamate Release from Cortical Slices
This protocol is designed to measure the effect of a test compound on neurotransmitter release from native brain tissue.
-
Tissue Preparation: A rat is humanely euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The cerebral cortex is dissected, and thin (e.g., 300-400 µm) slices are prepared using a vibratome.
-
Pre-incubation: Slices are allowed to recover in oxygenated aCSF at 37°C for at least 60 minutes.
-
Loading (Optional): If measuring the release of a radiolabeled neurotransmitter (e.g., [3H]D-Aspartate as a proxy for glutamate), slices are incubated with the radiolabel during this period.
-
Superfusion: Slices are transferred to a superfusion chamber and continuously perfused with aCSF. Fractions of the perfusate are collected at regular intervals (e.g., every 2 minutes).
-
Stimulation: After establishing a stable baseline release, the slices are stimulated to release glutamate. This is typically achieved by switching to a high-potassium (e.g., 50 mM KCl) aCSF for a short period (S1).[9]
-
Treatment and Second Stimulation: The perfusion medium is switched back to normal aCSF, followed by aCSF containing the test compound (e.g., (RS)-3,4-DCPG). After an incubation period, a second stimulation (S2) is applied in the presence of the test compound.
-
Quantification: The amount of glutamate (or radiolabel) in each collected fraction is quantified using HPLC or liquid scintillation counting. The effect of the compound is determined by comparing the amount of release during S2 to that during S1.
-
Causality and Controls: The use of two stimulation periods (S1 and S2) in the same tissue sample allows each slice to serve as its own control, minimizing inter-sample variability. A vehicle control group is run in parallel to account for any rundown in release over time.
Protocol 2: Audiogenic Seizure Model in DBA/2 Mice
This protocol assesses the in vivo anticonvulsant efficacy of a test compound.
-
Animal Selection: DBA/2 mice are used as they exhibit a reliable and well-characterized seizure response to a specific auditory stimulus, typically between 21 and 28 days of age.
-
Compound Administration: The test compound is administered via the desired route (e.g., i.p. or i.c.v.) at various doses to different groups of mice. A vehicle control group receives the formulation buffer only.
-
Acclimation and Dosing Time: After administration, there is a specific waiting period (e.g., 30 minutes for i.p.) to allow for drug absorption and distribution to the CNS. The timing should be based on prior pharmacokinetic studies.
-
Auditory Stimulus: Each mouse is placed individually into a sound-attenuated chamber. A loud, high-frequency sound (e.g., 12 kHz at 110 dB) is presented for a fixed duration (e.g., 60 seconds).
-
Scoring: The animal's behavior is observed and scored for the presence and severity of the seizure response, which typically progresses from wild running (clonic phase) to a tonic hindlimb extension (tonic phase). The primary endpoint is often the prevention of the tonic phase.
-
Data Analysis: The percentage of animals protected from tonic seizures is calculated for each dose group. This data is then used to calculate the ED50 value using probit analysis.
-
Trustworthiness: The inclusion of a vehicle control group is essential to ensure that the observed effects are due to the compound and not the stress of injection or handling. A positive control (a known anticonvulsant like diazepam) can also be included to validate the assay's sensitivity.
Conclusion: A Roadmap for Translational Success
The journey of a this compound-based compound, or any novel CNS agent, from bench to bedside is a marathon of meticulous science. The case of the 3,4-DCPGs provides a powerful lesson in the value of an integrated approach. While in vitro assays are indispensable for identifying molecular targets and elucidating mechanisms, they cannot predict the emergent properties of a complex biological system. The profound synergy and the significant BBB challenge observed with (RS)-3,4-DCPG underscore the irreplaceability of well-designed in vivo models.
For drug development professionals, the key is to view in vitro and in vivo experiments not as isolated hurdles, but as interconnected data points in a continuous feedback loop. Strong in vitro potency is the entry ticket, but a deep understanding of pharmacokinetics, metabolism, and target engagement in a living system is what ultimately defines a successful therapeutic candidate. By embracing this integrated philosophy and employing robust, self-validating experimental designs, we can more effectively bridge the translational chasm and deliver novel, effective therapies for debilitating neurological disorders.
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Jamieson, J., Re-Segil, I., & Rofael, S. (2022). Blood–brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. Expert Opinion on Drug Discovery, 17(10), 1109-1125. [Link]
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A Head-to-Head Comparison of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid and Structurally Related Compounds: An Inferential Analysis
Introduction
In the landscape of drug discovery and agrochemical development, substituted amino acids represent a cornerstone of medicinal and synthetic chemistry. Among these, phenylglycine derivatives have garnered significant attention due to their diverse biological activities. This guide focuses on a specific, yet sparsely documented molecule: 2-amino-2-(2,4-dichlorophenyl)acetic acid . Given the limited direct experimental data available for this compound, this document will adopt an inferential and comparative approach. By examining its structural relatives, for which a wealth of information exists, we can hypothesize its physicochemical properties, potential synthesis routes, and likely biological activities.
This comparative analysis will draw upon data from well-characterized analogs, including the widely-used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), and various biologically active phenylglycine derivatives. Through this head-to-head comparison, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and data-supported perspective on the potential of this compound and to guide future experimental investigations.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of this compound can be logically inferred from established methods for producing phenylglycine and its derivatives. The most probable and widely applicable method is the Strecker synthesis .[1] This classical approach involves the reaction of an aldehyde (in this case, 2,4-dichlorobenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
An alternative route could be the reductive amination of a keto-acid precursor, 2-oxo-2-(2,4-dichlorophenyl)acetic acid. The choice of synthesis will invariably influence the yield, purity, and scalability of the process.
To provide a clear comparison, the following table summarizes the key physicochemical properties and synthesis routes for our target compound and its selected analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Probable Synthesis Route(s) | Key Physicochemical Notes |
| This compound (Hypothesized) | C₈H₇Cl₂NO₂ | 220.05 | Strecker synthesis from 2,4-dichlorobenzaldehyde; Reductive amination of 2-oxo-2-(2,4-dichlorophenyl)acetic acid. | Expected to be a crystalline solid with moderate solubility in polar organic solvents. The presence of the amino and carboxylic acid groups will confer amphoteric properties. | |
| Phenylglycine | C₈H₉NO₂ | 151.16 | Strecker synthesis from benzaldehyde; Reductive amination of phenylglyoxylic acid.[1] | A non-proteinogenic amino acid, existing as a white solid.[1] | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | Reaction of 2,4-dichlorophenol with chloroacetic acid. | A systemic herbicide, typically a white to yellow powder.[2] | |
| p-Chlorophenylalanine | C₉H₁₀ClNO₂ | 199.63 | Various synthetic routes, often involving modification of phenylalanine. | An irreversible inhibitor of phenylalanine hydroxylase.[3] |
Biological Activity and Mechanism of Action: A Spectrum of Possibilities
The biological profile of this compound is likely to be influenced by both the phenylglycine backbone and the dichlorophenyl substitution. Halogenation of amino acids is known to modulate their biological activity by altering lipophilicity and electronic properties, which can enhance their interaction with biological targets.[4] Based on the activities of its analogs, we can anticipate a range of potential applications, from agriculture to medicine.
Anticipated Bioactivities:
-
Anticonvulsant Potential: Phenylglycinamide derivatives have shown significant promise as broad-spectrum anticonvulsants.[5] The mechanism often involves a multi-target approach, including the antagonism of the TRPV1 receptor and the inhibition of voltage-gated sodium and calcium channels.[6] The dichlorophenyl substitution on our target compound could enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with these neuronal targets.
-
Antimicrobial and Antiviral Properties: Recent studies have highlighted the potent antimicrobial and antiviral activities of phenylglycine derivatives. For instance, compounds containing a 1,3,4-oxadiazole-2-thioether moiety have demonstrated significant antifungal activity against Thanatephorus cucumeris, antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), and antiviral action against the tobacco mosaic virus (TMV).[7] The proposed mechanism for the antifungal effect is the disruption of the fungal cell membrane.[7]
The following table provides a comparative summary of the biological activities of our target compound's analogs.
| Compound/Derivative Class | Biological Activity | Key Findings/Potency | Mechanism of Action (if known) | Reference(s) |
| Phenylglycinamide Derivatives | Anticonvulsant | ED₅₀ values in the range of 24.6 - 89.7 mg/kg in mouse seizure models (MES and 6 Hz).[5] | Multi-target: TRPV1 antagonism, inhibition of voltage-gated sodium and calcium channels.[5][6] | [5][6] |
| Phenylglycine-1,3,4-oxadiazole hybrids | Antifungal | EC₅₀ of 32.4 µg/mL against T. cucumeris.[7] | Disruption of cell membrane integrity.[7] | [7] |
| Antibacterial | Higher activity than thiadiazole copper and bismerthiazol against Xoo.[7] | Not fully elucidated. | [7] | |
| Antiviral | Inactivation activity against TMV comparable to ningnanmycin.[7] | Not fully elucidated. | [7] | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicidal (Auxin mimic) | Widely used for broadleaf weed control. | Causes uncontrolled cell division and growth in susceptible plants. | [2] |
| p-Chlorophenylalanine | Neurotoxic | Inhibits growth and is toxic to neuroblastoma cells.[3] | Inhibits the cellular uptake of large neutral amino acids.[3] | [3] |
Visualizing a Potential Mechanism: Auxin-like Activity
While the primary anticipated activities for an amino acid derivative would be in the realm of pharmacology or as a biopesticide, the presence of the 2,4-dichlorophenyl moiety invites a comparison to the herbicidal mechanism of 2,4-D. The following diagram illustrates the simplified signaling pathway of auxin, which is mimicked by herbicides like 2,4-D. It is plausible, though less likely, that this compound could exhibit some level of auxin-like activity.
Caption: Simplified Auxin Signaling Pathway.
Experimental Protocols
To facilitate further research into this compound and its analogs, we provide the following detailed experimental protocols. These are based on established methodologies for the synthesis of phenylglycine derivatives and the evaluation of their biological activities.
Protocol 1: Synthesis of a Phenylglycine Derivative via Strecker Synthesis
This protocol describes a general procedure for the synthesis of a phenylglycine derivative, which can be adapted for this compound by using 2,4-dichlorobenzaldehyde as the starting material.
Materials:
-
Substituted Benzaldehyde (e.g., 2,4-dichlorobenzaldehyde)
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, pH meter.
Procedure:
-
Formation of the Aminonitrile: a. In a well-ventilated fume hood, dissolve the substituted benzaldehyde (1 equivalent) in methanol in a round-bottom flask. b. Add a solution of ammonium chloride (1.1 equivalents) in water, followed by a solution of sodium cyanide (1.1 equivalents) in water. c. Stir the reaction mixture at room temperature for 24 hours. The formation of the aminonitrile can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of the Aminonitrile: a. After the reaction is complete, carefully add concentrated hydrochloric acid to the reaction mixture. b. Heat the mixture to reflux for 4-6 hours. This will hydrolyze the nitrile group to a carboxylic acid.
-
Isolation and Purification: a. Cool the reaction mixture to room temperature and neutralize it with a solution of sodium hydroxide to the isoelectric point of the amino acid (typically pH 5-6). b. The product will precipitate out of the solution. Collect the solid by vacuum filtration. c. Wash the solid with cold water and then with a small amount of diethyl ether. d. Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure phenylglycine derivative. e. Characterize the final product by NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol details a method to assess the antifungal activity of a test compound against a phytopathogenic fungus like Thanatephorus cucumeris.
Materials:
-
Pure culture of the test fungus (e.g., T. cucumeris)
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a commercial fungicide)
-
Negative control (solvent only)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Media: a. Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten PDA to 45-50°C. c. Add the test compound (dissolved in a minimal amount of solvent) to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare plates with the positive and negative controls. d. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: a. From the margin of an actively growing culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer. b. Place the mycelial disc at the center of each PDA plate (test compound, positive control, and negative control).
-
Incubation and Data Collection: a. Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark. b. Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the plate.
-
Calculation of Inhibition: a. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treatment. b. Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel phenylglycine derivatives.
Caption: General workflow for synthesis and bio-evaluation.
Conclusion
While direct experimental data on this compound remains elusive, a comprehensive comparative analysis of its structural analogs provides a strong foundation for predicting its properties and potential applications. The phenylglycine scaffold suggests a high likelihood of significant biological activity, with anticonvulsant and broad-spectrum antimicrobial properties being particularly promising avenues for investigation. The 2,4-dichloro substitution is likely to enhance the lipophilicity and potency of the molecule.
The experimental protocols provided herein offer a clear path forward for the synthesis and evaluation of this and other novel phenylglycine derivatives. Future research should focus on the chiral separation of this compound, as the individual enantiomers may exhibit different biological activities and toxicological profiles. Further elucidation of the structure-activity relationships of dichlorinated phenylglycine derivatives will undoubtedly open up new opportunities in the development of novel therapeutics and agrochemicals.
References
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Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. PubMed. Available at: [Link]
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New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. Available at: [Link]
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Phenylglycine. Wikipedia. Available at: [Link]
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Design, Synthesis and Antibacterial Activities Against Xanthomonas Oryzae Pv. Oryzae, Xanthomonas Axonopodis Pv. Citri and Ralstonia Solanacearum of Novel Myricetin Derivatives Containing Sulfonamide Moiety. PubMed. Available at: [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
